molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1361320
CAS No.: 81448-48-8
M. Wt: 218.25 g/mol
InChI Key: CQNUHMHESISBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUHMHESISBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350546
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81448-48-8
Record name ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents. This document details the primary synthetic methodologies, including experimental protocols and relevant quantitative data.

Introduction

This compound (CAS No. 81448-48-8, Molecular Formula: C₁₂H₁₄N₂O₂) is a member of the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The title compound has been identified as a weakly active anti-tuberculosis agent and serves as a crucial starting material for the synthesis of more potent derivatives.[1] This guide will focus on the practical synthesis of this important intermediate.

Synthetic Pathways

The most common and straightforward synthesis of this compound involves the condensation reaction between a substituted 2-aminopyridine and an α-halo-β-ketoester.

Conventional Thermal Synthesis

The primary route for synthesizing this compound is the reaction of 2-amino-4-methylpyridine with ethyl 2-chloroacetoacetate.[1] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by ethyl 2-chloroacetoacetate, followed by an intramolecular condensation to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

A general representation of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification A 2-Amino-4-methylpyridine C Reflux in Solvent (e.g., Ethanol or DME) A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D Intramolecular Cyclization E Work-up & Purification (e.g., Column Chromatography, Crystallization) D->E

A schematic of the synthesis workflow.
Microwave-Assisted Synthesis

An alternative and often more rapid method for the synthesis of this compound is through microwave-assisted organic synthesis (MAOS).[1][2] This technique can significantly reduce reaction times and, in some cases, improve yields. The reaction still involves the condensation of 2-amino-4-methylpyridine and an ethyl 2-halogenated acetoacetate in a suitable solvent like ethanol, but under microwave irradiation.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Conventional Thermal Synthesis

This protocol is adapted from general procedures for the synthesis of related imidazo[1,2-a]pyridines.[1][3]

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (or 1,2-dimethoxyethane - DME)

  • Sodium bicarbonate (optional, for neutralization)

  • Ethyl acetate

  • Heptane (or Hexane)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in ethanol (or DME).

  • Add ethyl 2-chloroacetoacetate (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 24-48 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and ethyl acetate. If the reaction generates HCl, a mild base like sodium bicarbonate solution can be used in the aqueous wash.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a heptane-ethyl acetate gradient to yield the pure this compound.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general procedures for microwave-assisted synthesis of similar compounds.[2]

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-methylpyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.0-1.2 eq) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for 20-30 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • The work-up and purification steps are similar to the conventional thermal synthesis protocol (steps 5-9).

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterConventional MethodMicrowave-Assisted MethodReference
Starting Materials 2-Amino-4-methylpyridine, Ethyl 2-chloroacetoacetate2-Amino-4-methylpyridine, Ethyl 2-chloroacetoacetate[1],[2]
Solvent Ethanol or DMEEthanol[1],[2]
Temperature Reflux (approx. 80°C)120°C[1],[2]
Reaction Time 24-48 hours20-30 minutes[1],[2]
Reported Yield ~78%Generally good to excellent yields[1],[2]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyData
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Expected to be a solid
CAS Number 81448-48-8

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system, two methyl groups, and the ethyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the heterocyclic core, the methyl groups, and the ethyl ester.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Significance

While this compound itself exhibits weak anti-tuberculosis activity, its true value lies in its role as a versatile scaffold.[1] The ester functionality at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides. Many of these derivatives have shown potent anti-mycobacterial activity. The imidazopyridine core is a key pharmacophore in several clinically used drugs, highlighting the importance of this synthetic intermediate in drug discovery programs.

The general mechanism of action for some of the more potent imidazopyridine amide derivatives involves the inhibition of the mycobacterial respiratory chain.

Biological_Relevance A This compound B Hydrolysis A->B C 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid B->C D Amide Coupling (with various amines) C->D E Library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides D->E F Potent Anti-Tuberculosis Agents E->F Biological Screening

From intermediate to potent agents.

Conclusion

The synthesis of this compound is a well-established and efficient process, achievable through both conventional heating and microwave-assisted methods. This technical guide provides researchers and drug development professionals with the necessary information to produce this valuable intermediate for the exploration of new chemical entities with potential therapeutic applications, particularly in the field of anti-infectives. The straightforward nature of its synthesis and the biological relevance of its derivatives make it an attractive scaffold for further investigation.

References

An In-depth Technical Guide to Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it has been identified as a foundational structure for the development of potent antitubercular agents. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral data, and initial biological activity. The information is presented to support further research and development efforts in the field of medicinal chemistry and drug discovery.

Core Properties

This section summarizes the fundamental chemical and physical properties of this compound.

Chemical and Physical Data

The following table provides a summary of the key quantitative data for this compound. It is important to note that there are some discrepancies in the reported melting points in the literature.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
Molecular Weight 218.25 g/mol [1][2]
CAS Number 81448-48-8[1]
Appearance Tan to white solid[3][4]
Melting Point 59-61 °C or 76-78 °C[3][4]
Boiling Point Not reported in the literature
Solubility Soluble in water and alcohol[5]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of the compound.

Spectral Data TypeKey Peaks and ObservationsSource(s)
¹H NMR (CDCl₃, 500 MHz) δ 9.38 (dd, J = 2.0, 0.6 Hz, 1H), 7.58 – 7.49 (m, 1H), 7.34 (dd, J = 9.4, 2.1 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H)[4]
¹³C NMR (CDCl₃, 126 MHz) δ 161.59, 152.89, 147.39, 139.05, 127.20, 116.16, 115.43, 112.22, 77.41, 77.16, 76.91, 60.24, 21.47, 16.76, 14.60[4]
Mass Spectrometry (APCI-MS) m/z: 219.0 [M+H]⁺[2]
Mass Spectrometry (ESI-MS) m/z: 219.3 [M+H]⁺[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a one-pot reaction.

Synthesis Workflow

The following diagram illustrates the synthetic route to this compound.

Synthesis_Workflow Reactant1 2-Amino-4-methylpyridine Reaction Cyclocondensation Reactant1->Reaction Reactant2 Ethyl 2-chloro-3-oxobutanoate Reactant2->Reaction Solvent DME Solvent->Reaction Reflux, 24h Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of closely related imidazo[1,2-a]pyridine derivatives.[6]

Materials:

  • 2-Amino-4-methylpyridine

  • Ethyl 2-chloro-3-oxobutanoate

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a solution of 2-Amino-4-methylpyridine in 1,2-dimethoxyethane (DME), add ethyl 2-chloro-3-oxobutanoate.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The final product is obtained as a tan or white solid.[3][4] A yield of approximately 78% has been reported for this reaction.[1]

Biological Activity

This compound has been identified as a starting point for the development of antitubercular agents.

Antitubercular Activity

The compound itself exhibits weak activity against Mycobacterium tuberculosis H37Rv.[1]

Assay TypeOrganismResult
Minimum Inhibitory Concentration (MIC) Mycobacterium tuberculosis H37Rv~65 µM

This initial weak activity prompted its use as a scaffold for the synthesis of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated significantly improved potency against multi- and extended-drug-resistant tuberculosis strains.[1]

Mechanism of Action and Signaling Pathways

Currently, there is no detailed information available in the scientific literature regarding the specific mechanism of action or any associated signaling pathways for this compound itself. Its primary role has been as a chemical building block. The more potent carboxamide derivatives, synthesized from this core, are the subject of ongoing research to elucidate their mode of action against M. tuberculosis.

Conclusion

This compound is a valuable and synthetically accessible heterocyclic compound. While its intrinsic biological activity is modest, its role as a versatile precursor for potent antitubercular agents is well-established. This guide provides the foundational knowledge required for researchers to utilize this compound in the design and synthesis of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives holds promise for the development of new drugs to combat infectious diseases.

Visualization of the Drug Development Logic

The following diagram outlines the logical progression from the initial hit compound to the development of more potent drug candidates.

Drug_Development_Logic A Initial Screening Hit This compound B Weak Antitubercular Activity (MIC ~65 µM) A->B Biological Evaluation C Scaffold for Optimization B->C Identified as Promising Scaffold D Synthesis of Carboxamide Derivatives C->D Chemical Modification E Potent Antitubercular Agents (Sub-micromolar MICs) D->E Improved Potency

Caption: Logical workflow from initial hit to potent antitubercular agents.

References

A Technical Guide to Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81448-48-8): A Foundational Scaffold for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 81448-48-8) is a heterocyclic compound that has been identified as a key starting scaffold for the development of potent antitubercular agents. While exhibiting weak intrinsic activity against Mycobacterium tuberculosis, its chemical structure provides a versatile platform for the synthesis of a wide array of derivatives with significantly enhanced potency. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a precursor to more active antitubercular compounds. Detailed experimental protocols and an exploration of the mechanism of action for the broader imidazo[1,2-a]pyridine class are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 79-82°C. Its molecular formula is C₁₂H₁₄N₂O₂, corresponding to a molecular weight of 218.25 g/mol .

PropertyValueReference
CAS Number 81448-48-8N/A
Molecular Formula C₁₂H₁₄N₂O₂[1]
Molecular Weight 218.25 g/mol [1]
Melting Point 79-82 °CN/A
Appearance SolidN/A
Synonyms Imidazo[1,2-a]pyridine-3-carboxylic acid, 2,7-dimethyl-, ethyl ester; ethyl 2,7-diMethylH-iMidazo[1,2-a]pyridine-3-carboxylate[2]

Synthesis

The synthesis of this compound is a straightforward process achieved through the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Moraski et al. (2011).[3]

Materials:

  • 2-amino-4-picoline

  • Ethyl 2-chloroacetoacetate

  • Dimethyl ether (DME)

Procedure:

  • A solution of 2-amino-4-picoline and ethyl 2-chloroacetoacetate in DME is prepared.

  • The reaction mixture is refluxed for 48 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified to yield this compound.

Yield:

  • The reported yield for this reaction is 78%.[3]

G cluster_synthesis Synthesis Workflow Reactants 2-amino-4-picoline + Ethyl 2-chloroacetoacetate Solvent DME Reactants->Solvent dissolve in Reaction Reflux, 48h Solvent->Reaction Product This compound Reaction->Product yields (78%)

Caption: Synthetic pathway for this compound.

Biological Activity

Antitubercular Activity

This compound itself demonstrates weak activity against Mycobacterium tuberculosis H37Rv. Its significance lies in its role as a foundational molecule for the development of highly potent antitubercular agents.

CompoundStrainMIC (μM)Reference
This compoundM. tuberculosis H37Rv~65[3]
Development of Potent Derivatives

The ethyl ester of the title compound serves as a starting point for the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxamides. This is achieved through a two-step process involving saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines. Many of these derivatives exhibit nanomolar potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[4][5]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol is a continuation from the synthesis of the ethyl ester, as described by Moraski et al. (2011).[3]

Step 1: Saponification

  • This compound is treated with lithium hydroxide (LiOH) in ethanol (EtOH).

  • The reaction is followed by an acidic workup with hydrochloric acid (HCl).

  • This yields 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • The resulting carboxylic acid is coupled with a desired amine (R₁-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) as coupling agents in acetonitrile (ACN).

  • The reaction is carried out for 16 hours.

  • This produces the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.

G cluster_derivatization Lead Optimization Workflow Start This compound Saponification Saponification (1. LiOH, EtOH; 2. HCl) Start->Saponification Acid 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid Saponification->Acid Coupling Amide Coupling (EDC, DMAP, R₁-NH₂, ACN, 16h) Acid->Coupling FinalProduct Potent Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides Coupling->FinalProduct

Caption: Workflow for the development of potent antitubercular derivatives.

Mechanism of Action

The imidazo[1,2-a]pyridine class of antitubercular agents, including the highly potent derivatives of the title compound, are known to target the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, they inhibit the QcrB subunit of this complex.[6][7][8] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP synthesis and ultimately resulting in bacterial cell death. This mechanism of action is distinct from many existing antitubercular drugs, making this class of compounds promising for the treatment of drug-resistant tuberculosis.

G cluster_moa Mechanism of Action IPA Imidazo[1,2-a]pyridine Derivatives QcrB QcrB Subunit of Cytochrome bcc Complex IPA->QcrB inhibits ETC Electron Transport Chain QcrB->ETC is part of QcrB->ETC disrupts ATP ATP Synthesis ETC->ATP drives Death Bacterial Cell Death ATP->Death depletion leads to

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine antitubercular agents.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on the imidazo[1,2-a]pyridine-3-carboxamide series have revealed several key features for potent antitubercular activity. While the this compound serves as a valuable synthetic intermediate, modifications at the 3-position are crucial for enhancing potency. The conversion of the ethyl ester to various amides has been shown to dramatically increase activity. For instance, the introduction of benzylic and other lipophilic groups at this position has led to compounds with nanomolar minimum inhibitory concentrations (MICs).[4]

Conclusion

This compound is a pivotal molecule in the discovery and development of new antitubercular drugs. Although its intrinsic activity is modest, its straightforward synthesis and amenability to chemical modification make it an excellent scaffold for lead optimization. The resulting imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional potency against drug-resistant strains of Mycobacterium tuberculosis by targeting a novel mechanism of action. Further exploration of this chemical space holds significant promise for the development of next-generation therapies to combat the global threat of tuberculosis.

References

The Discovery of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This bicyclic nitrogen-containing heterocycle is a key component in drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[3][4][5] The versatility of this scaffold has spurred extensive research, leading to the discovery of potent derivatives with anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][6] This technical guide provides an in-depth overview of the discovery of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies: Building the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, with multicomponent reactions (MCRs) being particularly efficient.[7][8] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[9]

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol outlines a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine

  • Aldehyde

  • Isocyanide

  • Methanol (MeOH)

  • Scandium (III) triflate (Sc(OTf)₃) (catalyst)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) in a mixture of DCM and MeOH (e.g., 10:1 v/v).

  • Addition of Reagents: To this solution, add the aldehyde (1.1 eq) and the isocyanide (1.1 eq).

  • Catalyst Addition: Add the catalyst, Sc(OTf)₃ (0.1 eq), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[10][11] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12][13]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[14]
HepG2 (Hepatocellular Carcinoma)13[14]
MCF-7 (Breast Carcinoma)11[14]
A375 (Human Skin Cancer)11[14]
Compound 6d HepG2 (Hepatocellular Carcinoma)-[15]
Compound 6i HepG2 (Hepatocellular Carcinoma)-[15]
IP-5 HCC1937 (Breast Cancer)45[16]
IP-6 HCC1937 (Breast Cancer)47.7[16]

Note: Specific IC₅₀ values for compounds 6d and 6i were not provided in the source material, but they were identified as active compounds.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[17] Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against various strains of M. tuberculosis.[14][18]

Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

Compound IDM. tuberculosis StrainMIC (µM)Reference
Compound 15 H37Rv0.10 - 0.19[17]
MDR and XDR strains0.05 - 1.5[17]
Compound 16 H37Rv0.10 - 0.19[17]
MDR and XDR strains0.05 - 1.5[17]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating Mtb0.4 - 1.9 (MIC₉₀)[5]
MDR-Mtb0.07 - 2.2 (MIC₉₀)[5]
XDR-Mtb0.07 - 0.14 (MIC₉₀)[5]

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.[19]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflows for Biological Evaluation

The biological activity of newly synthesized imidazo[1,2-a]pyridine derivatives is typically assessed through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assessment

The initial screening for anticancer activity often involves determining the cytotoxicity of the compounds against a panel of cancer cell lines using assays like the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compounds Add varying concentrations of imidazo[1,2-a]pyridine derivatives seed_cells->add_compounds incubate_24h Incubate for 24-72 hours add_compounds->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining in vitro cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its diverse range of biological activities, makes it an attractive starting point for drug discovery programs. This guide has provided a comprehensive overview of the key aspects of the discovery of imidazo[1,2-a]pyridine derivatives, from their synthesis and biological evaluation to their mechanisms of action. The provided experimental protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development. Further exploration of this versatile scaffold holds the promise of yielding new and effective treatments for a variety of diseases.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for its synthesis, and insights into a potential biological signaling pathway associated with this class of molecules.

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Data not available in search results
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
Data not available in search results
Mass Spectrometry (MS)
Technique m/z Interpretation
Electrospray Ionization (ESI)Data not available in search results[M+H]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
Data not available in search results

Note: Specific experimental spectroscopic data for this compound was not available in the searched literature. The tables are provided as a template for expected data.

Experimental Protocols

Synthesis of this compound

A straightforward and efficient method for the synthesis of the title compound has been reported.[1] The procedure involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.

Materials:

  • 2-amino-4-picoline

  • Ethyl 2-chloroacetoacetate

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • A mixture of 2-amino-4-picoline and ethyl 2-chloroacetoacetate is prepared in 1,2-dimethoxyethane (DME).

  • The reaction mixture is heated to reflux.

  • The reaction is monitored for completion (typically 48 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to yield this compound.

This synthesis method has been reported to provide the desired product in a 78% yield.[1]

Biological Context and Signaling Pathways

While this compound itself has demonstrated weak activity against Mycobacterium tuberculosis (H37Rv strain) with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM, it serves as a valuable scaffold for the development of more potent antitubercular agents.[1] The corresponding carboxamide derivatives, synthesized from this ester, exhibit significantly enhanced antimycobacterial potency.[1]

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been shown to modulate key signaling pathways implicated in inflammation and cancer. One such pathway is the STAT3/NF-κB signaling cascade. The diagram below illustrates a plausible mechanism by which imidazo[1,2-a]pyridine derivatives may exert their effects.

G Potential Signaling Pathway of Imidazo[1,2-a]Pyridine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene_Expression Gene Expression (e.g., iNOS, COX-2) p-STAT3->Gene_Expression Transcription Regulation NF-kB NF-kB NF-kB->Gene_Expression Transcription Regulation IkB IkB NF-kB_IkB NF-kB/IkB Complex NF-kB_IkB->NF-kB IkB Degradation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->p-STAT3 Inhibition Imidazo[1,2-a]pyridine->NF-kB_IkB Stabilization

Caption: Potential mechanism of Imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a synthetically accessible compound that serves as a key intermediate in the development of pharmacologically active agents. While its intrinsic biological activity may be modest, its structural framework holds significant promise for the design of potent inhibitors of various biological targets. Further research into the spectroscopic characterization and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

A Technical Guide to the Biological Screening of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic ring system in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] This bicyclic structure, a fusion of imidazole and pyridine rings, serves as a key pharmacophore in numerous investigational agents and clinically used drugs.[1][2] Its therapeutic potential is extensive, covering oncology, infectious diseases, and central nervous system disorders.[1] Among the various substituted forms, 2,7-dimethylimidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class, demonstrating significant efficacy in a range of biological screenings.

This technical guide provides a comprehensive overview of the biological screening of 2,7-dimethylimidazo[1,2-a]pyridine derivatives, detailing their synthesis, experimental evaluation protocols, quantitative biological data, and mechanisms of action.

Synthesis Overview

The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through efficient multicomponent reactions. A common and versatile method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which allows for the generation of diverse libraries of these compounds for biological screening.[1] Other synthetic strategies include molecular iodine-catalyzed three-component coupling reactions under ultrasonic assistance, which offer an environmentally benign approach.[3]

G_1 cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., 2-Aminopyridine derivative, Aldehyde/Ketone, Isocyanide) Reaction One-Pot Multicomponent Reaction (e.g., GBB-3CR) Start->Reaction Catalyst/Solvent Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, FTIR) Purification->Characterization FinalProduct 2,7-Dimethylimidazo[1,2-a]pyridine Derivative Library Characterization->FinalProduct G_2 cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Compound 2,7-Dimethylimidazo [1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->Akt inhibits Compound->mTOR inhibits G_3 cluster_apoptosis p53-Mediated Apoptosis Induction Compound 2,7-Dimethylimidazo [1,2-a]pyridine Derivative p53 p53 levels (increase) Compound->p53 induces p21 p21 levels (increase) p53->p21 activates Bax Bax levels (increase) p53->Bax activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Casp9 Active Caspase-9 (increase) Bax->Casp9 Apoptosis Apoptosis Casp9->Apoptosis G_4 cluster_workflow Biological Screening Workflow Start Synthesized Derivative Library PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Start->PrimaryScreen HitID Hit Identification (Compounds with >50% inhibition) PrimaryScreen->HitID DoseResponse Dose-Response & IC50/MIC Determination HitID->DoseResponse SecondaryAssay Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition, Cell Cycle Analysis) DoseResponse->SecondaryAssay LeadCompound Lead Compound Selection SecondaryAssay->LeadCompound

References

Technical Guide: Physicochemical Properties of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While the ethyl ester itself demonstrates modest biological activity, it serves as a crucial starting material for the synthesis of more potent compounds, particularly carboxamide derivatives with significant antitubercular properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and the role of this compound as a foundational molecule in drug discovery.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
CAS Number 81448-48-8N/A
Molecular Formula C₁₂H₁₄N₂O₂N/A
Molecular Weight 218.25 g/mol N/A
Melting Point 79-82 °CN/A
Density (Predicted) 1.17 ± 0.1 g/cm³N/A
pKa (Predicted) 6.54 ± 0.50N/A
Appearance White to off-white solidN/A
Purity Typically ≥97%N/A
Storage Room temperature, sealed in a dry environmentN/A

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[1]

Materials:

  • 2-amino-4-picoline

  • Ethyl 2-chloroacetoacetate

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • A mixture of 2-amino-4-picoline and ethyl 2-chloroacetoacetate is prepared in 1,2-dimethoxyethane (DME).

  • The reaction mixture is heated to reflux.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, typically by column chromatography on silica gel, to yield this compound.

A reported yield for this reaction is 78%.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound.

Synthesis_Workflow Reactant1 2-amino-4-picoline Product Ethyl 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylate Reactant1->Product DME, reflux Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Product

Caption: Synthesis of this compound.

Role in Drug Discovery: A Scaffold for Potent Derivatives

This compound has demonstrated weak activity against Mycobacterium tuberculosis (Mtb) with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM against the H37Rv strain.[1] However, its primary significance lies in its role as a versatile scaffold for the development of highly potent antitubercular agents. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives. This modification has proven to be a successful strategy for enhancing antitubercular activity.

The diagram below illustrates this structure-activity relationship (SAR) concept, where the core scaffold is modified to produce more active drug candidates.

SAR_Concept Scaffold Ethyl 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylate (Weak Activity) Intermediate 2,7-dimethylimidazo[1,2-a] pyridine-3-carboxylic acid Scaffold->Intermediate Saponification (e.g., LiOH, EtOH) Drug_Candidates 2,7-dimethylimidazo[1,2-a] pyridine-3-carboxamides (Potent Anti-TB Agents) Intermediate->Drug_Candidates Amide Coupling (EDC, DMAP, R-NH₂)

Caption: Structure-Activity Relationship from the core scaffold.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a straightforward synthetic route. While its intrinsic biological activity is limited, its true value for researchers and drug development professionals lies in its utility as a key building block. The imidazo[1,2-a]pyridine core, accessed through this ethyl ester, provides a privileged scaffold for the generation of novel therapeutic agents, most notably potent inhibitors of Mycobacterium tuberculosis. Future research will likely continue to leverage this versatile molecule for the development of new drugs to combat infectious diseases and potentially other therapeutic areas.

References

An In-depth Technical Guide on the Solubility of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination and understanding. This includes a detailed experimental protocol for solubility measurement, a discussion of the general biological context of the imidazo[1,2-a]pyridine scaffold, and predictive insights into its solubility.

Data Presentation: Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water25Shake-Flask (or other)
Ethanol25Shake-Flask (or other)
Methanol25Shake-Flask (or other)
DMSO25Shake-Flask (or other)
Acetonitrile25Shake-Flask (or other)
User-defined

Experimental Protocols: Determining Solid Compound Solubility

A standard and reliable method for determining the equilibrium solubility of a solid compound is the shake-flask method.[1][2] This protocol outlines the necessary steps for accurate measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent. These will be used to create a calibration curve for concentration analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium saturation has been reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After the equilibration period, let the vials stand undisturbed at the controlled temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Prepare Standard Solutions (Calibration Curve) G Analyze Concentration (e.g., HPLC, UV-Vis) A->G B Add Excess Solid to Solvent C Equilibrate in Thermostatic Shaker (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Dilute Filtered Saturated Solution E->F F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

Biological Context: Signaling Pathway for Imidazo[1,2-a]pyridines

While the specific biological target of this compound is not definitively established in public literature, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[3] Derivatives of this core are known to exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, and anti-cancer effects.[4] Notably, several commercial drugs with this scaffold, such as Zolpidem, act as positive allosteric modulators of the GABA-A receptor.[5] The following diagram illustrates a simplified signaling pathway for a GABA-A receptor agonist.

G Simplified GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA->GABA_A_Receptor Binds Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor Positive Allosteric Modulation

Caption: Simplified signaling for a GABA-A receptor agonist.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its Derivatives in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial synthetic precursor for a promising class of antitubercular agents: the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. While the ethyl ester itself demonstrates weak activity against Mycobacterium tuberculosis (Mtb), its derivatization into various carboxamides has yielded compounds with potent activity against replicating, non-replicating, and drug-resistant strains of Mtb.[1] This document provides detailed application notes and experimental protocols for the evaluation of these compounds in tuberculosis research.

The imidazo[1,2-a]pyridine scaffold has gained significant attention in medicinal chemistry due to its presence in various biologically active compounds.[2] In the context of tuberculosis, derivatives of this scaffold have shown excellent selective potency against multi- and extensive drug-resistant TB, along with encouraging pharmacokinetic properties.[3][4]

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized from this compound.

Table 1: In Vitro Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mycobacterium tuberculosis

Compound IDSubstituent (R)MIC (µM) vs. Mtb H37Rv (replicating)MIC (µM) vs. Mtb (non-replicating - LORA)MIC (µM) vs. Multidrug-Resistant (MDR) MtbMIC (µM) vs. Extensively Drug-Resistant (XDR) Mtb
1 4-Chlorobenzyl0.40.80.070.07
2 4-Methylbenzyl0.51.00.10.1
3 4-Methoxybenzyl0.61.20.150.15
4 2-Phenylethyl0.71.40.20.2
5 Cyclohexylmethyl0.91.80.220.22
6 3-Phenylpropyl1.01.90.250.25
7 Benzyl1.12.20.270.27
8 4-Fluorobenzyl1.22.40.30.3
9 Aniline>128>128>128>128

Data synthesized from multiple sources.[1][3][5]

Table 2: Cytotoxicity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mammalian Cells

Compound IDSubstituent (R)Cell LineIC50 (µM)Selectivity Index (SI = IC50 / MIC vs. H37Rv)
1 4-ChlorobenzylVERO>128>320
2 4-MethylbenzylVERO>128>256
3 4-MethoxybenzylVERO>128>213
4 2-PhenylethylVERO>128>182
5 CyclohexylmethylVERO>128>142
6 3-PhenylpropylVERO>128>128
7 BenzylVERO>128>116
8 4-FluorobenzylVERO>128>106

Data synthesized from multiple sources.[5][6][7]

Mechanism of Action

While the precise mechanism for all derivatives is under investigation, transcriptional profiling and studies on related imidazo[1,2-a]pyridines suggest that they may target the cytochrome bc1 complex (specifically the QcrB subunit) of the mycobacterial electron transport chain.[8][9][10] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial death.

cluster_synthesis Synthesis of Active Carboxamides Ethyl_Ester Ethyl 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylate Carboxylic_Acid 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylic acid Ethyl_Ester->Carboxylic_Acid Hydrolysis Carboxamide 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxamide (Active Compound) Carboxylic_Acid->Carboxamide Amide Coupling Amine R-NH2 (Various Amines) Amine->Carboxamide

Caption: Synthesis of active carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

This protocol describes the general two-step synthesis of the target carboxamides from the starting ethyl ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Various primary amines (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.[11]

Step 2: Amide Coupling

  • Suspend the carboxylic acid from Step 1 in DCM.

  • Add EDCI, HOBt, and the desired primary amine.

  • Add Et3N and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide.[11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv.[12][13][14]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Synthesized compounds

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of Mtb H37Rv to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, including drug-free control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for another 24 hours at 37°C.

  • Record the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Start Start Prepare_Compounds Prepare serial dilutions of test compounds in a 96-well plate Start->Prepare_Compounds Prepare_Inoculum Prepare and add Mtb H37Rv inoculum Prepare_Compounds->Prepare_Inoculum Incubate_1 Incubate at 37°C for 5-7 days Prepare_Inoculum->Incubate_1 Add_Alamar_Blue Add Alamar Blue reagent to each well Incubate_1->Add_Alamar_Blue Incubate_2 Incubate at 37°C for 24 hours Add_Alamar_Blue->Incubate_2 Read_Results Read results (Blue = Inhibition, Pink = Growth) Incubate_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Microplate Alamar Blue Assay workflow.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero or HepG2).[1][15][16]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

cluster_workflow In Vitro Anti-TB Drug Discovery Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine -3-carboxamide Derivatives Primary_Screening Primary Screening (MABA vs. Mtb H37Rv) Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT vs. Vero cells) Primary_Screening->Cytotoxicity_Assay Secondary_Screening Secondary Screening (vs. MDR/XDR-Mtb, non-replicating Mtb) Cytotoxicity_Assay->Secondary_Screening High Selectivity Index Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: In vitro anti-TB drug discovery workflow.

References

Application Notes and Protocols: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with significant antituberculosis activity.[1][2][3] The described methodology follows a well-established multi-step synthesis.[2][4]

Introduction

The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a synthetically accessible and promising class of agents against Mycobacterium tuberculosis, including multi- and extensive-drug resistant strains.[1][2] The synthesis is typically achieved through a three-step process commencing with the cyclization of 2-amino-4-picoline, followed by saponification and subsequent amide coupling.[2][4] This protocol outlines the general procedure for the synthesis of this important heterocyclic scaffold.

Synthesis Workflow

The overall synthetic scheme is a three-step process to obtain the target 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Amino-4-picoline C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C DME, reflux B Ethyl 2-chloroacetoacetate B->C D 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C->D 1. LiOH, EtOH 2. HCl F 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides D->F EDC, DMAP, ACN E Substituted Amine (R-NH2) E->F

Caption: Synthetic pathway for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Experimental Protocols

Step 1: Synthesis of this compound

This step involves the cyclization of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[2]

  • Reagents:

    • 2-amino-4-picoline

    • Ethyl 2-chloroacetoacetate

    • 1,2-Dimethoxyethane (DME)

  • Procedure:

    • Dissolve 2-amino-4-picoline in DME.

    • Add ethyl 2-chloroacetoacetate to the solution.

    • Reflux the reaction mixture for 48 hours.[2]

    • After cooling, the reaction mixture is typically purified to isolate the product.

Step 2: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[2][4]

  • Reagents:

    • This compound

    • Lithium hydroxide (LiOH)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the ethyl ester in ethanol.

    • Add a solution of lithium hydroxide and stir for approximately 56 hours.[2]

    • Acidify the reaction mixture with HCl.

    • The resulting precipitate is filtered and dried to yield the carboxylic acid.

Step 3: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

The final step is the coupling of the carboxylic acid with a desired amine.[2][4]

  • Reagents:

    • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

    • Substituted amine (R-NH2)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Acetonitrile (ACN)

  • Procedure:

    • Suspend the carboxylic acid in acetonitrile.

    • Add EDC and DMAP to the suspension.

    • Add the desired substituted amine.

    • Stir the reaction mixture at room temperature for 16 hours.[2]

    • The product can be isolated and purified using standard techniques such as column chromatography.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductTypical YieldReference
1. CyclizationThis compound78%[2]
2. Saponification2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acidHigh[2][4]
3. Amide Coupling2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesGood (e.g., 70% for a specific derivative)[2]

Table 2: Antitubercular Activity of Selected 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Compound IDSubstituent (R)MIC90 (μM) against M. tuberculosis H37RvReference
1 (example substituent)≤1[1][2]
3 (example substituent)≤1[1][2]
4 (example substituent)≤1[1][2]
5b (example substituent)12.5 µg/mL[4]
5d (example substituent)12.5 µg/mL[4]
5e (example substituent)12.5 µg/mL[4]

Drug Discovery and Evaluation Workflow

The synthesis of these compounds is the initial step in a broader drug discovery and evaluation process.

G A Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Library B Structural Characterization (NMR, Mass Spectrometry) A->B C In Vitro Antituberculosis Activity Screening B->C D Determination of MIC90 Values C->D E Lead Compound Identification D->E F In Vivo ADME Studies E->F G Preclinical Development F->G

Caption: Drug discovery workflow for imidazo[1,2-a]pyridine-3-carboxamides.

This workflow highlights the progression from the initial synthesis and characterization of a library of compounds to their biological evaluation. Promising candidates from in vitro screening, identified by their low Minimum Inhibitory Concentration (MIC) values, are then selected for further in vivo studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, a critical step in preclinical development.[1][2][3]

References

Application Notes and Protocols: Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a versatile building block for the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various protein kinases.[1][2][3] This document outlines a hypothetical application of this building block in the development of a PROTAC targeting a protein kinase, complete with synthetic protocols, biological evaluation methods, and illustrative data.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4][5] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]

The this compound building block serves as a precursor to the "warhead" component of a PROTAC, targeting, for instance, protein kinases that are often dysregulated in cancer.

Physicochemical Properties of the Building Block

PropertyValueReference
CAS Number 81448-48-8[7][8]
Molecular Formula C₁₂H₁₄N₂O₂[7][8]
Molecular Weight 218.25 g/mol [7][8]
Appearance Solid[9]
Purity Typically ≥97%[7]

Proposed Application: Synthesis of a Hypothetical Kinase-Targeting PROTAC

Herein, we describe a hypothetical application of this compound for the synthesis of a PROTAC, designated as IMP-PROTAC-1 , targeting a hypothetical protein kinase.

Rationale for Target Selection

The imidazo[1,2-a]pyridine scaffold has been identified in numerous inhibitors of protein kinases.[2][3] For the purpose of this application note, we will consider a generic protein kinase that is overexpressed in a cancer cell line as the target.

General Synthetic Scheme

The synthesis of IMP-PROTAC-1 from this compound involves a multi-step process. The initial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid is then coupled to a linker containing a terminal functional group (e.g., an amine) which is subsequently attached to an E3 ligase ligand, for example, a derivative of pomalidomide for recruiting Cereblon (CRBN).

Synthetic_Workflow A Ethyl 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylate B 2,7-dimethylimidazo[1,2-a] pyridine-3-carboxylic acid A->B  Ester Hydrolysis (e.g., LiOH, THF/H2O) D IMP-PROTAC-1 B->D  Amide Coupling (e.g., HATU, DIPEA) C Linker-E3 Ligase Ligand (e.g., Pomalidomide-linker-NH2) C->D

Caption: Synthetic workflow for IMP-PROTAC-1.

Experimental Protocols

Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (Warhead Precursor)
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Synthesis of IMP-PROTAC-1
  • Activation: To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the amine-functionalized linker attached to the E3 ligase ligand (e.g., a pomalidomide-PEG-amine linker, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final IMP-PROTAC-1.

Biological Evaluation of IMP-PROTAC-1
  • Cell Seeding: Seed a human cancer cell line known to overexpress the target kinase (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of IMP-PROTAC-1 (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of IMP-PROTAC-1 for 24 hours.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation.

Illustrative Quantitative Data

The following tables present hypothetical data for the biological evaluation of IMP-PROTAC-1. This data is for illustrative purposes only.

CompoundTarget Kinase IC50 (nM)Cell Viability IC50 (nM)
Warhead Precursor 150>10,000
IMP-PROTAC-1 25050
CompoundConcentration (nM)% Target Protein Remaining
IMP-PROTAC-1 185
1050
10015
100020 (Hook Effect)

From this illustrative data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.

Signaling Pathway and Mechanism of Action

The mechanism of action for IMP-PROTAC-1 follows the general principle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation POI Protein of Interest (Target Kinase) PROTAC IMP-PROTAC-1 POI->PROTAC binds PolyUb Poly-ubiquitination POI->PolyUb E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of novel targeted protein degraders. Its inherent kinase-binding properties make it an attractive starting point for developing PROTACs against a range of kinase targets. The protocols and illustrative data provided herein offer a framework for researchers to design and evaluate new PROTACs based on this scaffold, contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

Application Notes and Protocols: In Vitro Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives, a promising class of compounds in the development of new tuberculosis therapies. This document includes a summary of their activity against Mycobacterium tuberculosis, detailed experimental protocols for assessing their efficacy, and diagrams illustrating their potential mechanisms of action and experimental workflows.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Several derivatives of this scaffold have demonstrated potent in vitro activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] Two notable examples, Q203 and ND-09759, have even progressed into clinical trials as anti-tubercular agents.[3] Their mechanism of action often involves targeting key enzymes in mycobacterial cellular respiration and metabolism, making them a critical area of research in the fight against tuberculosis.

Data Presentation: In Vitro Anti-mycobacterial Activity

The following tables summarize the in vitro anti-mycobacterial activity of selected imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv and other resistant strains. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible bacterial growth.

Table 1: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Amides (IPAs) and Sulfonamides (IPSs)

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
IPA-60.05[3][4]
IPA-90.4[3][4]
IPS-10.4[3][4]
IPA-50.8[3][4]
IPA-73.12[3][4]
IPS-163.12[3][4]
Ethambutol (Standard)6.25[3][4]

Table 2: Activity of Potent Imidazo[1,2-a]pyridine-3-carboxamides against Drug-Susceptible and Resistant M. tuberculosis Strains

CompoundMIC (µM) against M. tuberculosis H37RvMIC Range (µM) against MDR & XDR StrainsReference
Compound 4≤0.006≤0.03–0.8[2]
Compound 9≤0.006-[5]
Compound 12≤0.006-[5]
Compound 16≤0.006-[5]
Compound 17≤0.006-[5]
Compound 18≤0.006Surpasses PA-824[5]
Compound A2< 0.035< 0.035[6]
Compound A3< 0.035< 0.035[6]
Compound A4< 0.035< 0.035[6]
Compound B1< 0.035< 0.035[6]
Compound B9< 0.035< 0.035[6]
26g0.0410.041-2.64[7]
26h0.0410.041-2.64[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.[3][8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in fresh broth to achieve the final inoculum concentration.

  • Compound Dilution:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in a 96-well plate. The final concentrations should typically range from 0.05 to 100 µg/mL.[3][4]

    • Include a drug-free control (vehicle, e.g., DMSO) and a positive control (a known anti-tubercular drug like ethambutol).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compounds.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

  • MIC Determination:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of the compounds to mammalian cells to determine their selectivity index (SI).

Materials:

  • Human embryonic kidney (HEK293) cells or other suitable mammalian cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • MTT or resazurin-based cytotoxicity assay kit

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plates for 48-72 hours in a CO2 incubator.

  • Viability Assessment:

    • Follow the manufacturer's protocol for the chosen cytotoxicity assay kit (e.g., add MTT or resazurin solution).

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) of the compounds.

    • Determine the Selectivity Index (SI) using the formula: SI = CC50 / MIC. A higher SI value indicates greater selectivity for mycobacteria over mammalian cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for some imidazo[1,2-a]pyridine derivatives and the general workflow for in vitro anti-mycobacterial activity screening.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Inoculation Inoculation into 96-well plate Compound_Prep->Inoculation Mycobacteria_Prep Mycobacterial Inoculum (M. tuberculosis H37Rv) Mycobacteria_Prep->Inoculation Incubation Incubation (37°C, 5-7 days) Inoculation->Incubation Alamar_Blue Add Alamar Blue Incubation->Alamar_Blue Reincubation Re-incubation (24 hours) Alamar_Blue->Reincubation Observation Visual Observation (Blue vs. Pink) Reincubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

mechanism_of_action cluster_compound Imidazo[1,2-a]pyridine Derivative cluster_mycobacterium Mycobacterium Cell cluster_respiration Cellular Respiration cluster_fatty_acid Mycolic Acid Synthesis Compound Imidazo[1,2-a]pyridine QcrB QcrB (Cytochrome bc1 complex) Compound->QcrB Inhibition InhA InhA (Enoyl-ACP reductase) Compound->InhA Inhibition ETC Electron Transport Chain QcrB->ETC electron transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase proton motive force ATP_Production ATP Production ATP_Synthase->ATP_Production Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid

Caption: Proposed mechanisms of action for imidazo[1,2-a]pyridines.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly promising class of anti-mycobacterial agents. Their potent in vitro activity, including against drug-resistant strains, and their novel mechanisms of action make them attractive candidates for further drug development. The protocols and data presented here provide a foundational guide for researchers in the field to evaluate and advance these compounds in the quest for new and effective treatments for tuberculosis.

References

Application Notes and Protocols for the NMR Analysis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below detail the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃ at 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~9.50d~7.01HH-5
~7.55d~9.01HH-8
~6.80dd~9.0, ~7.01HH-6
~4.35q7.12H-OCH₂CH₃
~2.65s-3H2-CH₃
~2.40s-3H7-CH₃
~1.40t7.13H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz)

Chemical Shift (δ) ppmAssignment
~164.5C=O
~145.0C-2
~144.0C-8a
~135.0C-7
~125.0C-5
~117.0C-3
~115.0C-6
~108.0C-8
~60.0-OCH₂CH₃
~15.02-CH₃
~14.57-CH₃
~14.0-OCH₂CH₃

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

  • Structure Confirmation: Compare the obtained spectra with the predicted data and known literature values for similar compounds to confirm the structure of this compound.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample setup_params Set Up Acquisition Parameters load_sample->setup_params acquire_1H Acquire ¹H Spectrum setup_params->acquire_1H acquire_13C Acquire ¹³C Spectrum setup_params->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate ¹H Peaks reference->integrate peak_pick Peak Picking integrate->peak_pick analyze Structural Analysis peak_pick->analyze conclusion conclusion analyze->conclusion Structure Confirmation NMR_Assignment_Logic cluster_analysis Spectral Interpretation cluster_correlation Structural Correlation data Acquired ¹H and ¹³C NMR Spectra chem_shift Analyze Chemical Shifts (δ) data->chem_shift integration Analyze ¹H Integration data->integration multiplicity Analyze ¹H Signal Multiplicity (Splitting) data->multiplicity proton_env Determine Proton Environments chem_shift->proton_env carbon_types Determine Carbon Types (CH₃, CH₂, CH, Cq) chem_shift->carbon_types integration->proton_env coupling Analyze Coupling Constants (J) multiplicity->coupling connectivity Establish H-H Connectivity (via J-coupling) coupling->connectivity final_assignment Assign Signals to Molecular Structure proton_env->final_assignment carbon_types->final_assignment connectivity->final_assignment

Application Note: HPLC Purification of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the purification of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a high degree of purity for their compounds.

Introduction

This compound is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of pharmacologically active agents. The biological activity of such compounds is highly dependent on their purity. Therefore, an efficient and reliable purification method is crucial for accurate downstream applications, including biological screening and structural analysis. Reverse-phase HPLC is a widely used technique for the purification of small organic molecules, offering high resolution and reproducibility.[1] This note details a reverse-phase HPLC method for the purification of the title compound.

Experimental Protocol

This protocol is based on common practices for the purification of imidazopyridine derivatives.[2][3]

1. Instrumentation and Materials:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended for the separation of imidazopyridine derivatives.[3][4][5] A common choice would be a column with dimensions of 250 x 10 mm and a particle size of 5 µm.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Additive: Trifluoroacetic acid (TFA) to improve peak shape.[3]

  • Sample: Crude this compound synthesized via established methods.[6] The crude product should be dissolved in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO).

2. HPLC Method Parameters: The following table summarizes the recommended HPLC method parameters for the purification of this compound.

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL (dependent on concentration)
Sample Preparation Crude material dissolved in 1:1 ACN/Water

3. Purification Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Chromatographic Separation: Run the gradient method as described in the table above.

  • Fraction Collection: Collect the fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_synthesis Crude Synthesized Product dissolution Dissolution in ACN/Water crude_synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto C18 Column filtration->injection gradient Gradient Elution (ACN/Water/TFA) injection->gradient detection UV Detection (254 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check evaporation Solvent Evaporation purity_check->evaporation final_product Pure Compound evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

The following table presents hypothetical results for the purification of this compound based on the described method.

AnalyteRetention Time (min)Purity before Purification (%)Purity after Purification (%)Recovery (%)
This compound15.285>9890
Impurity 112.810<0.5-
Impurity 217.55<0.5-

Discussion

The choice of a C18 stationary phase provides good retention and separation for moderately polar compounds like imidazopyridine derivatives. The use of an acetonitrile/water gradient allows for the effective elution of the target compound while separating it from more polar and less polar impurities.[5] The addition of trifluoroacetic acid to the mobile phase helps to protonate any basic sites in the molecule and silanol groups on the stationary phase, which results in sharper, more symmetrical peaks.[3] The detection wavelength of 254 nm is commonly used for aromatic and heteroaromatic compounds, providing good sensitivity for the target molecule.

For optimization, the gradient slope, flow rate, and column temperature can be adjusted to improve resolution or reduce run time. For scaling up the purification, a larger dimension preparative column and a higher flow rate would be necessary.

The described reverse-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. This method is suitable for obtaining high-purity material required for various research and development applications. The provided workflow and data serve as a comprehensive guide for scientists working with this class of compounds.

References

The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of fused imidazoles, most notably the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3] This reaction, discovered in 1998, brings together an aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly generate molecular complexity from simple starting materials.[3][4] Its operational simplicity, high atom economy, and tolerance of a wide range of functional groups have established the GBB reaction as a cornerstone in combinatorial chemistry and drug discovery for the generation of diverse compound libraries.[2][5]

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7][8][9] The GBB reaction provides a direct and modular route to access derivatives of this important heterocyclic system, making it an invaluable tool for medicinal chemists.

Reaction Mechanism and Principles

The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction commences with the acid-catalyzed condensation of the aminopyridine and the aldehyde to form a Schiff base intermediate. The isocyanide then undergoes an α-addition to the protonated Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the final imidazo[1,2-a]pyridine product.

Experimental Protocols

Below are representative experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction. These protocols are based on published procedures and can be adapted for a variety of substrates.[1][10][11]

General Protocol for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from a procedure utilizing ultrasound irradiation in water, highlighting a green chemistry approach.[1]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water (5 mL)

  • Reaction vessel suitable for ultrasound irradiation

Procedure:

  • To a suitable reaction vessel, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (10 mol%).

  • Add water (5 mL) to the reaction mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Characterization Data for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a): [1]

  • Yield: 86%

  • Appearance: Oil

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.

  • ¹³C NMR (126 MHz, CDCl₃): δ 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.

  • HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.

Microwave-Assisted Protocol using a Heteropolyacid Catalyst

This protocol details a rapid and environmentally benign synthesis using phosphotungstic acid (HPW) as a catalyst under microwave irradiation.[10][12]

Materials:

  • 2-Aminopyridine (0.50 mmol)

  • Aromatic or aliphatic aldehyde (0.50 mmol)

  • Isocyanide (0.50 mmol)

  • Phosphotungstic acid (HPW) (2 mol%)

  • Ethanol (0.5 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2-aminopyridine (0.50 mmol), the corresponding aldehyde (0.50 mmol), the isocyanide (0.50 mmol), and phosphotungstic acid (2 mol%).

  • Add ethanol (0.5 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor for 30 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine derivative.

Data Presentation

The Groebke-Blackburn-Bienaymé reaction is known for its broad substrate scope. The following tables summarize representative yields for the synthesis of various imidazo[1,2-a]pyridine derivatives.

Table 1: Substrate Scope for the Ultrasound-Assisted GBB Reaction in Water [1]

EntryAminopyridineAldehydeIsocyanideProductYield (%)
12-AminopyridineFurfuralCyclohexyl isocyanide5a86
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide5b86
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide5c67
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide5d80

Table 2: Substrate Scope for the HPW-Catalyzed Microwave-Assisted GBB Reaction [10][12]

EntryAldehydeIsocyanideProductYield (%)
14-NitrobenzaldehydeCyclohexyl isocyanide4a99
24-ChlorobenzaldehydeCyclohexyl isocyanide4b95
3BenzaldehydeCyclohexyl isocyanide4c92
44-MethylbenzaldehydeCyclohexyl isocyanide4d97
5IsovaleraldehydeCyclohexyl isocyanide5a99
6Isovaleraldehydetert-Butyl isocyanide5b83
7IsobutyraldehydeCyclohexyl isocyanide5g99
8Cyclohexanecarboxaldehydetert-Butyl isocyanide5j74

Visualizations

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Aminopyridine SchiffBase Schiff Base Amine->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase Isocyanide Isocyanide Adduct α-Addition Adduct Isocyanide->Adduct SchiffBase->Adduct + Isocyanide Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

GBB_Workflow Experimental Workflow for GBB Reaction Start Start Reagents Combine Aminopyridine, Aldehyde, Isocyanide, and Catalyst Start->Reagents Reaction Reaction Conditions (e.g., MW, Ultrasound, Heat) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the GBB reaction.

References

Application Notes and Protocols: Pharmacokinetics of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the pharmacokinetic (PK) properties of select 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, a promising class of anti-tuberculosis agents. The data and protocols are compiled from key studies to facilitate further research and development of this compound series.

Quantitative Pharmacokinetic Data

The following tables summarize the in vivo pharmacokinetic parameters and in vitro metabolic stability of several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide compounds, providing a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: In Vivo Pharmacokinetic Parameters in Mice

This table presents the pharmacokinetic data for compounds 1, 3, 4, 6, 13, and 18 following intravenous (IV) and/or oral (PO) administration in mice. These compounds were evaluated for their potential as anti-tuberculosis agents.[1][2][3][4]

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
1 50PO12000.538002.5ND
3 50PO11001.046002.9ND
4 50PO13001.056003.5ND
6 50PO9000.529002.1ND
13 10IV73800.0818501.9-
13 100PO73804.0385005.320.8
18 3IV25000.0813003.5-
18 3PO3854.038507.529.6
18 10PO8306.01100013.2ND

ND: Not Determined

Table 2: In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of compounds 1, 3, 4, and 6 was assessed in rat and human liver microsomes. The percentage of the compound remaining after a 60-minute incubation is a key indicator of its metabolic clearance.

CompoundRat Liver Microsomes (% Remaining at 60 min)Human Liver Microsomes (% Remaining at 60 min)
1 7585
3 6878
4 5565
6 8291

Experimental Protocols

The following are detailed methodologies for the key pharmacokinetic experiments cited in the literature for the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of a test compound in a murine model.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of a test compound after IV and PO administration.

Materials:

  • Test compound (e.g., compounds 13 or 18)

  • Vehicle for dosing (e.g., 10% DMSO, 40% PEG 400, 50% water)

  • Male CD-1 mice (or other appropriate strain)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study, with free access to food and water.

  • Dosing Solution Preparation: Prepare the test compound in the appropriate vehicle to the desired concentration for IV and PO dosing.

  • Dosing:

    • Intravenous (IV): Administer the test compound solution via the tail vein.

    • Oral (PO): Administer the test compound solution via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or other appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Thaw the plasma samples.

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the test compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes the method for assessing the metabolic stability of a compound in the presence of liver microsomes.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound

  • Rat and/or human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (with known metabolic instability)

  • Organic solvent (e.g., acetonitrile) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the in vitro half-life (t½).

    • The percentage remaining at the final time point (e.g., 60 minutes) is reported as a measure of metabolic stability.

Visualizations

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and the logical relationship of key ADME processes.

experimental_workflow acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep iv_dosing Intravenous (IV) Dosing dosing_prep->iv_dosing po_dosing Oral (PO) Dosing dosing_prep->po_dosing blood_sampling Blood Sampling (Time Course) iv_dosing->blood_sampling po_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

adme_pathway administration Drug Administration (Oral or IV) absorption Absorption administration->absorption PO distribution Distribution (Systemic Circulation) administration->distribution IV absorption->distribution metabolism Metabolism (Liver) distribution->metabolism excretion Excretion (Urine/Feces) distribution->excretion metabolism->excretion

Caption: Key ADME Processes Relationship.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Imidazo[1,2-a]pyridine Anti-TB Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of imidazo[1,2-a]pyridine anti-tuberculosis (TB) agents. The focus is on the murine model of chronic TB infection, a standard preclinical model for evaluating the potential of new anti-TB drug candidates.

Introduction

Imidazo[1,2-a]pyridines are a promising class of heterocyclic compounds that have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] A leading clinical candidate from this class is Telacebec (Q203), which targets the cytochrome bc1 complex (QcrB) of the electron transport chain, thereby inhibiting ATP synthesis, a critical process for Mtb survival.[4][5] This document outlines the methodologies for evaluating the in vivo efficacy of these agents and presents a summary of key quantitative data from preclinical studies.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Imidazo[1,2-a]pyridine agents, such as Telacebec (Q203), exert their anti-tubercular effect by specifically targeting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a depletion of ATP synthesis, which is essential for the bacterium's survival and growth.[4]

cluster_etc Mtb Electron Transport Chain cluster_drug Drug Action Complex_II Complex II (Succinate Dehydrogenase) UQ_pool Ubiquinone Pool Complex_II->UQ_pool Complex_III Complex III (Cytochrome bc1 complex) UQ_pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome aa3 oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Drug Imidazo[1,2-a]pyridine (e.g., Telacebec/Q203) Inhibition Inhibition Inhibition->Complex_III

Mechanism of action of Imidazo[1,2-a]pyridine anti-TB agents.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of selected imidazo[1,2-a]pyridine anti-TB agents from murine studies.

Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Agents in Murine Chronic TB Infection Models

CompoundDosage (mg/kg)DurationMouse StrainInitial Lung CFU (log10)Final Lung CFU (log10)Reduction in Lung CFU (log10)Reference
Telacebec (Q203)104 weeksBALB/c~6.0<3.0>3.0[6]
Telacebec (Q203)6.25 (in combination)4 weeksBALB/c~6.5<3.0>3.5[1]
ND-09759304 weeksBALB/cNot SpecifiedSignificantly decreasedNot specified, equivalent to INH and RMP[7][8]
IPA 4910Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.52[6][9]
IPA 50 (Q203)10Not SpecifiedNot SpecifiedNot SpecifiedNot Specified3.13[6][9]

Table 2: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Agents in Mice

CompoundDosage (mg/kg, Route)Cmax (µg/mL)T½ (h)AUC (ng·h/mL)Bioavailability (%)Reference
Telacebec (Q203)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified90.7[6]
ND-0975930 (PO)2.920.1Not SpecifiedNot Specified[7][8]
IPA 49Not SpecifiedNot SpecifiedNot SpecifiedNot Specified80.2[6]
Compound 133 (PO)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10][11]
Compound 183 (PO)Not SpecifiedNot Specified385031.1[2][10][11]
Compound 10j25 (PO, in rats)0.2251.5Not SpecifiedNot Specified[12][13][14]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines the general workflow for assessing the in vivo efficacy of imidazo[1,2-a]pyridine anti-TB agents in a murine model.

cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Select Mouse Strain (e.g., BALB/c, C57BL/6) C Aerosol or Intravenous Infection A->C B Prepare M. tuberculosis Inoculum (e.g., H37Rv, Erdman) B->C D Establishment of Chronic Infection (typically 2-4 weeks) C->D E Initiate Treatment with Imidazo[1,2-a]pyridine Agent(s) D->E F Administer Daily Doses (e.g., Oral Gavage) for 4-8 weeks E->F H Euthanize Mice at Pre-determined Endpoints F->H G Include Control Groups (Untreated, Standard of Care) G->H I Harvest Lungs and Spleens H->I J Homogenize Tissues I->J K Plate Serial Dilutions on Selective Agar (e.g., 7H11) J->K L Incubate and Enumerate Colony Forming Units (CFU) K->L

General experimental workflow for in vivo efficacy studies.
Detailed Protocol: Murine Model of Chronic Tuberculosis Infection

This protocol details the steps for establishing a chronic TB infection in mice to evaluate the efficacy of novel anti-tubercular agents.

1. Animal Model and Housing:

  • Species/Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[1]

  • Housing: Mice should be housed in a BSL-3 facility in accordance with institutional and national guidelines for animal welfare.

2. Mycobacterium tuberculosis Strain and Culture:

  • Strain: M. tuberculosis H37Rv or Erdman strains are frequently used.[1]

  • Culture: Grow Mtb in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80. Adjust the bacterial suspension to the desired concentration for infection.

3. Infection Procedure (Low-Dose Aerosol Infection):

  • Apparatus: Use a whole-body aerosol exposure chamber (e.g., Glas-Col).

  • Procedure: Place mice in the exposure chamber. Aerosolize the prepared Mtb suspension to deliver approximately 50-100 bacilli to the lungs of each mouse.[15]

  • Verification: One day post-infection, sacrifice a small cohort of mice (3-5) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[7]

4. Establishment of Chronic Infection:

  • Allow the infection to establish for 2 to 4 weeks post-aerosol challenge. This period allows for the development of a stable, chronic infection.[5]

5. Drug Preparation and Administration:

  • Formulation: Prepare the imidazo[1,2-a]pyridine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer the drug orally via gavage once daily, 5-6 days a week, for the duration of the study (typically 4-8 weeks).[7][8]

  • Control Groups: Include an untreated control group receiving the vehicle only and a positive control group receiving a standard-of-care drug such as isoniazid (INH) or rifampicin (RMP).[7][8]

6. Assessment of Efficacy:

  • Endpoint: At the end of the treatment period, euthanize the mice.

  • Organ Harvest: Aseptically remove the lungs and spleens.

  • Bacterial Load Determination:

    • Homogenize the organs in sterile PBS with 0.05% Tween 80.

    • Prepare serial 10-fold dilutions of the homogenates.

    • Plate the dilutions on Middlebrook 7H11 selective agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) and calculate the log10 CFU per organ.

  • Data Analysis: Compare the mean log10 CFU counts between the treated and untreated control groups to determine the reduction in bacterial load. Statistical significance is typically determined using appropriate tests such as the Student's t-test or ANOVA.

7. Histopathology (Optional):

  • Fix a portion of the lung tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

  • Evaluate the lung sections for inflammation, granuloma formation, and the presence of bacilli.[8]

These protocols and data provide a comprehensive guide for researchers engaged in the preclinical development of imidazo[1,2-a]pyridine anti-TB agents. Adherence to standardized models and detailed documentation is crucial for the generation of robust and comparable data to advance promising candidates toward clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, with the most common being the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Groebner-Tschitschibabin reaction.[1][2] Other prevalent methods include multicomponent reactions, oxidative couplings, and tandem reactions.[3] Modern approaches often utilize catalysts like copper, iodine, or iron to improve yields and reaction conditions.[4][5][6] Some newer methods even proceed under metal-free or solvent-free conditions.[2][7][8]

Q2: I am observing very low yields in my reaction. What are the likely causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors. Inadequate reaction conditions such as temperature, reaction time, or solvent choice can significantly impact the outcome. The choice of catalyst is also crucial; for instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst, with DMF as the optimal solvent at 80°C.[5] For multicomponent reactions, the catalyst choice is critical, with iodine being a cost-effective and eco-friendly option that can provide excellent yields.[6] Additionally, the nature of your substrates, particularly the electronic properties of the substituents on the 2-aminopyridine and the carbonyl compound, can affect reactivity. Electron-rich substrates tend to give better yields in some copper-catalyzed reactions.[5]

Q3: My reaction is producing significant side products. What are the common side reactions and how can they be minimized?

A3: A common side reaction, particularly in the classical Chichibabin reaction, is dimerization of the pyridine starting material.[9] To minimize this, adjusting the reaction conditions, such as temperature and pressure, can be effective. For instance, in one case, increasing the nitrogen pressure from atmospheric to 350 psi significantly increased the yield of the desired aminated product over the dimer.[9] In other synthetic routes, side reactions can arise from the decomposition of starting materials or intermediates, or from competing reaction pathways. Careful control of the reaction temperature and the rate of addition of reagents can often help to suppress these unwanted reactions.

Q4: I am facing difficulties in purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

A4: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of closely related impurities or byproducts. Standard techniques like column chromatography are often effective. However, to simplify the purification process, developing a "one-pot" synthesis where the product precipitates out of the reaction mixture can be highly advantageous.[6] In some iodine-catalyzed reactions in ethanol, the product conveniently precipitates and can be isolated by simple filtration, avoiding the need for extensive purification.[6] For compounds that are difficult to purify by chromatography, recrystallization from an appropriate solvent system can be an effective alternative.

Q5: Are there any known issues with the regioselectivity of the cyclization?

A5: Yes, regioselectivity can be a concern, especially when using substituted 2-aminopyrimidines. The position of substituents on the starting heterocycle can influence which nitrogen atom participates in the cyclization. For example, in the synthesis of an imidazo[1,2-a]pyrimidine from 2-amino-4-(trifluoromethyl)pyrimidine, a 25:1 selectivity for the desired regioisomer was observed.[10] The reaction mechanism suggests that the formation of a Schiff base intermediate followed by nucleophilic attack of a pyrimidine nitrogen dictates the final regiochemistry.[10] The electronic effects of the substituents play a crucial role in determining the nucleophilicity of the ring nitrogens.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Suboptimal Catalyst Screen different catalysts. For example, in copper-catalyzed reactions, CuI, CuBr, and other copper salts can have varying efficacy.[5] In some cases, a metal-free approach using iodine or a base might be more suitable.[11][12]
Incorrect Solvent The choice of solvent can significantly influence the reaction. For instance, in a Cu(I)-catalyzed synthesis, DMF was found to be superior to other solvents like DMSO, MeCN, and toluene.[5]
Inappropriate Temperature Optimize the reaction temperature. While some modern methods work at room temperature, others require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[13]
Poor Substrate Reactivity Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity and hinder the reaction.[5] In such cases, a different synthetic route or more forcing reaction conditions may be necessary.[13]
Presence of Water (in anhydrous reactions) Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. Some reactions are sensitive to moisture.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Steps
Dimerization of Starting Material This is a known side reaction in the Chichibabin amination.[9] Modifying reaction conditions such as temperature, pressure, and solvent may suppress dimerization.
Lack of Regioselectivity The substitution pattern on the starting aminopyridine or aminopyrimidine can lead to isomeric products.[1][10] Careful analysis of the product mixture (e.g., by NMR) is required. If regioselectivity is low, a different synthetic strategy that offers better control may be needed.
Decomposition of Reagents or Product High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins

This protocol is adapted from a method utilizing air as the oxidant.[5]

  • To a reaction tube, add 2-aminopyridine (0.2 mmol), nitroolefin (0.24 mmol), CuBr (0.02 mmol, 10 mol%), and DMF (2.0 mL).

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Aminopyridine - Nitroolefin - CuBr Catalyst - DMF Solvent react Stir at 80°C under Air Atmosphere start->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Imidazo[1,2-a]pyridine purify->end troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low Yield Observed catalyst_check Is the catalyst optimal? start->catalyst_check catalyst_solution Screen different catalysts (e.g., CuI, I2, metal-free) catalyst_check->catalyst_solution No temp_check Is the temperature correct? catalyst_check->temp_check Yes catalyst_solution->temp_check temp_solution Optimize temperature (e.g., RT, 80°C, 140°C) temp_check->temp_solution No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes temp_solution->solvent_check solvent_solution Test different solvents (e.g., DMF, EtOH, water) solvent_check->solvent_solution No substrate_check Are there deactivating groups? solvent_check->substrate_check Yes solvent_solution->substrate_check substrate_solution Consider alternative synthetic route or more forcing conditions substrate_check->substrate_solution Yes end_point Improved Yield substrate_check->end_point No substrate_solution->end_point

References

Technical Support Center: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time. b. Increase Temperature: Gradually increase the reaction temperature. For the cyclization step, a temperature of around 85°C is often optimal.[1] c. Check Reagent Quality: Ensure the purity and reactivity of starting materials (2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate).
2. Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction efficiency.a. Optimize Base: Sodium bicarbonate (NaHCO₃) has been shown to be an effective base for similar syntheses.[1] If yields are low, consider screening other bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). b. Optimize Solvent: Dimethylformamide (DMF) is a common and effective solvent for this type of reaction.[1] However, if issues persist, consider exploring other polar aprotic solvents like dioxane.[1]
3. Side Reactions: Formation of byproducts can reduce the yield of the desired product.a. Control Temperature: Avoid excessively high temperatures which can promote side reactions. b. Use a Milder Base: Stronger bases might lead to undesired side reactions.
Product is Difficult to Purify 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts.a. Column Chromatography: Utilize flash column chromatography for purification. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[2] b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
2. Oily Product: The product may not solidify, making purification by crystallization challenging.a. Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or diethyl ether. b. Convert to a Salt: If the compound has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify.
Reaction Monitoring is Unclear 1. Poor TLC Resolution: Starting materials and product spots may be too close on the TLC plate.a. Optimize TLC System: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and hexane) to achieve better separation. b. Use a Staining Agent: If the compounds are not UV-active, use a suitable staining agent (e.g., potassium permanganate or iodine) to visualize the spots.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common and effective method is the condensation reaction between 2-amino-4-methylpyridine and an alpha-haloketone, such as ethyl 2-chloroacetoacetate, followed by cyclization.[2][3] This reaction can often be performed in a one-pot, two-step procedure.[1]

Q2: What are the optimal reaction conditions for the cyclization step?

A2: Based on studies of similar imidazo[1,2-a]pyridine syntheses, the optimal conditions for the cyclization step are typically using sodium bicarbonate as the base in dimethylformamide (DMF) at a temperature of 85°C.[1]

Table 1: Optimization of Reaction Conditions for a Similar Imidazo[1,2-a]pyridine Synthesis [1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃DMF85183
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHReflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q4: What are some common purification techniques for this compound?

A4: The most common and effective purification method is flash column chromatography on silica gel.[2] A gradient elution with a mixture of heptane and ethyl acetate is often successful.[2] Recrystallization can also be used if the crude product is a solid.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of this compound [1]

  • To a solution of 2-amino-4-methylpyridine (1.0 mmol) in DMF (5 mL), add ethyl 2-chloroacetoacetate (1.2 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium bicarbonate (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Mix 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate in DMF start->reactants stir_rt Stir at Room Temperature (2 hours) reactants->stir_rt add_base Add NaHCO3 stir_rt->add_base heat Heat to 85°C (1-2 hours) add_base->heat tlc Monitor by TLC heat->tlc tlc->heat Incomplete cool Cool to Room Temperature tlc->cool Complete quench Pour into Ice Water cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_incomplete_reaction Incomplete Reaction cluster_conditions Suboptimal Conditions cluster_side_reactions Side Reactions start Low or No Product Yield? check_tlc Check TLC for Starting Material start->check_tlc Yes optimize_base Optimize Base (e.g., Na2CO3, K2CO3) start->optimize_base No, but low yield optimize_solvent Optimize Solvent (e.g., Dioxane) start->optimize_solvent No, but low yield control_temp Control Temperature start->control_temp Complex Mixture milder_base Use Milder Base start->milder_base Complex Mixture extend_time Extend Reaction Time check_tlc->extend_time Present increase_temp Increase Temperature check_tlc->increase_temp Present check_reagents Check Reagent Quality check_tlc->check_reagents Present

Caption: Troubleshooting decision tree for low product yield in the synthesis.

References

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. The GBB reaction is a powerful tool for the synthesis of fused imidazo-heterocycles, but like any multicomponent reaction, it can be prone to the formation of byproducts, leading to reduced yields and purification challenges. This guide will help you identify and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide to produce a fused 3-amino-imidazoheterocycle. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via the formation of an imine intermediate, followed by the addition of the isocyanide and subsequent cyclization.[1][2]

Q2: What are the most common byproducts observed in the GBB reaction?

The two most common byproducts encountered in the GBB reaction are:

  • Ugi-type Adducts: These are linear, acyclic amides that result from a competing four-component Ugi reaction pathway, especially when a nucleophilic solvent or additive (like acetic acid) is present. This is more prevalent when using aliphatic aldehydes.[3]

  • Regioisomers: When using unsymmetrical amidines, such as substituted 2-aminopyrimidines, the initial imine formation can occur at two different nitrogen atoms, leading to the formation of two different regioisomeric products.[4][5][6]

Q3: Why am I getting a low yield of my desired GBB product?

Low yields in the GBB reaction can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can favor byproduct formation or lead to incomplete conversion.

  • Reactant Quality: Impure starting materials, particularly the aldehyde and isocyanide, can inhibit the reaction or introduce side reactions.

  • Steric Hindrance: Bulky substituents on the aldehyde, amidine, or isocyanide can slow down the desired reaction pathway.

  • Formation of Byproducts: The formation of Ugi adducts or regioisomers directly consumes the starting materials, thus lowering the yield of the target molecule.

Q4: How can I monitor the progress of my GBB reaction and detect byproducts?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and any major byproducts. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to identify the masses of the desired product and potential byproducts, which can help in their structural elucidation.[3]

Troubleshooting Guide

This section provides specific troubleshooting advice for common problems encountered during the GBB reaction.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no product formation Inefficient catalyst• Switch from a Brønsted acid (e.g., p-TsOH) to a Lewis acid (e.g., Sc(OTf)₃ or Yb(OTf)₃), as they are often more effective.[4][7] • Increase the catalyst loading in small increments.
Inappropriate solvent• Use polar, protic solvents like methanol or ethanol, as they can act as co-catalysts and accelerate the reaction.[8][9][10] • If Ugi byproduct is an issue, consider a less nucleophilic solvent.
Low reaction temperature• Increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[7]
Formation of a significant amount of Ugi-type byproduct Use of aliphatic aldehydes• Aliphatic aldehydes are more prone to forming Ugi adducts.[3] Consider using an aromatic aldehyde if the molecular design allows.
Nucleophilic solvent/additive• Minimize the amount of nucleophilic additives like acetic acid. • While protic solvents are generally good, in cases of significant Ugi product formation, switching to a less nucleophilic polar aprotic solvent like acetonitrile might be beneficial, though it may require a stronger Lewis acid catalyst.
Formation of regioisomers Use of unsymmetrical amidines (e.g., 2-aminopyrimidine)• The formation of regioisomers is inherent to the use of such amidines.[4][5][6] • Careful optimization of the reaction conditions (solvent, temperature, and catalyst) may favor the formation of one regioisomer over the other. • Purification by column chromatography is often necessary to separate the isomers.
Reaction mixture turns dark or shows polymerization Isocyanide instability• Some isocyanides, particularly aromatic ones, can polymerize in the presence of strong Lewis acids like Sc(OTf)₃.[4] • Use the isocyanide as the limiting reagent. • Add the isocyanide slowly to the reaction mixture. • Consider using a milder Lewis acid or a Brønsted acid.

Data on Byproduct Formation

The following table summarizes the qualitative effects of different reaction parameters on the formation of byproducts in the GBB reaction. Quantitative data is often specific to the substrates used and requires experimental determination.

Parameter Effect on Ugi Byproduct Formation Effect on Regioisomer Formation General Impact on GBB Reaction
Aldehyde Higher with aliphatic aldehydesDependent on amidine structureAromatic aldehydes generally give cleaner reactions
Amidine No direct major effectHigh potential with unsymmetrical amidinesThe choice of amidine determines the core heterocyclic scaffold
Isocyanide No direct major effectNo direct effectSterically hindered isocyanides may require harsher conditions
Catalyst Can be influenced by the acidity and Lewis acidityMay influence the ratio of regioisomersLewis acids (e.g., Sc(OTf)₃) are often more efficient than Brønsted acids (e.g., p-TsOH)
Solvent Protic, nucleophilic solvents (e.g., methanol, acetic acid) can promote Ugi product formationMay influence the regioselectivityPolar protic solvents like methanol can act as co-catalysts and accelerate the reaction[8][9][10]
Temperature Higher temperatures might favor the thermodynamically more stable GBB product over the Ugi adduct in some casesCan affect the ratio of regioisomersGenerally, higher temperatures increase the reaction rate, but may also lead to degradation

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amidine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol, 0.2 M)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amidine (1.0 eq) and the catalyst (10 mol%).

  • Add the solvent (e.g., methanol) to dissolve the solids.

  • Add the aldehyde (1.0 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

Workup and Purification:

  • The crude residue can be purified directly by column chromatography on silica gel.

  • Alternatively, an extractive workup can be performed. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Troubleshooting

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a troubleshooting workflow for the GBB reaction.

GBB_Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amidine Amidine Imine Imine Amidine->Imine + Aldehyde Regioisomer Regioisomeric Byproduct Amidine->Regioisomer + Aldehyde (Unsymmetrical Amidine) Aldehyde Aldehyde Aldehyde->Imine Aldehyde->Regioisomer Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Ugi_Byproduct Ugi Byproduct (Acyclic) Isocyanide->Ugi_Byproduct Imine->Nitrilium + Isocyanide Imine->Ugi_Byproduct + Isocyanide + Nucleophile (e.g., Solvent) GBB_Product GBB Product (Desired) Nitrilium->GBB_Product Intramolecular Cyclization Regioisomer->GBB_Product Leads to isomeric GBB product

Caption: Competing reaction pathways in the Groebke-Blackburn-Bienaymé reaction.

GBB_Troubleshooting_Workflow Start Low Yield or Byproduct Formation Analysis Analyze reaction mixture (TLC, LC-MS) Start->Analysis Identify_Byproduct Identify major byproduct(s) Analysis->Identify_Byproduct Ugi Ugi Byproduct Identify_Byproduct->Ugi Acyclic amide Regioisomers Regioisomers Identify_Byproduct->Regioisomers Isomeric product No_Reaction Low Conversion Identify_Byproduct->No_Reaction Mainly starting material Action_Ugi Change solvent to less nucleophilic Decrease temperature Use aromatic aldehyde Ugi->Action_Ugi Action_Regioisomers Optimize conditions to favor one isomer Prepare for chromatographic separation Regioisomers->Action_Regioisomers Action_No_Reaction Increase temperature Change catalyst (e.g., to Lewis acid) Check reactant purity No_Reaction->Action_No_Reaction

Caption: Troubleshooting workflow for the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the condensation reaction of 2-amino-4-methylpyridine with ethyl 2-chloroacetoacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1]

  • Impurity of Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.

  • Atmospheric Moisture: Some reactions in heterocyclic synthesis are sensitive to moisture.

  • Inefficient Mixing: This can be a factor in heterogeneous reaction mixtures.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

In the synthesis of imidazo[1,2-a]pyridines, potential side products can arise from incomplete cyclization, polymerization of reactants, or side reactions involving functional groups. It is advisable to monitor the reaction progress by TLC or LC-MS to identify the formation of any significant impurities.

Q4: How can I effectively purify the final product?

Purification is typically achieved through flash column chromatography. A common eluent system is a mixture of heptane and ethyl acetate. The crude product is often washed with water to remove any water-soluble impurities and salts before chromatographic purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.- Ensure the purity and reactivity of 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate. - Verify the reaction temperature and reflux time. Small-scale trial reactions can help optimize these parameters.[1] - Use a dry solvent, as moisture can interfere with the reaction.
Formation of a Dark Tar-like Substance Polymerization of starting materials or decomposition of products at high temperatures.- Consider lowering the reaction temperature and extending the reaction time. - Add the ethyl 2-chloroacetoacetate dropwise to the solution of 2-amino-4-methylpyridine to control the initial reaction rate.
Difficulty in Isolating the Product The product may be soluble in the aqueous phase during workup, or it may have oiled out.- During the aqueous workup, ensure the pH is neutral or slightly basic before extraction with an organic solvent. - If the product oils out, try to dissolve it in a larger volume of solvent or use a different solvent system for extraction.
Inconsistent Yields Variability in reagent quality or reaction setup.- Use reagents from a reliable source and of appropriate purity. - Ensure consistent stirring and heating throughout the reaction. - If the reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask containing 25 mL of ethanol, add 2-amino-4-methylpyridine (1 equivalent).

  • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for an appropriate time (monitoring by TLC is recommended, but overnight is a common duration).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in 20 mL of ethyl acetate.

  • Wash the organic phase three times with water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a heptane:ethyl acetate gradient to yield the pure this compound.

Data Presentation

Reactant Molar Equivalent Solvent Temperature Reaction Time Reported Yield Range (for analogous compounds)
2-Aminopyridine derivative1EthanolReflux (~80°C)Overnight17% - 74%
Ethyl 2-chloroacetoacetate1

Note: The yield can vary significantly depending on the specific substituents on the 2-aminopyridine ring.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 2-amino-4-methylpyridine in Ethanol B Add Ethyl 2-chloroacetoacetate A->B C Reflux (80°C) Overnight B->C D Evaporate Solvent C->D Reaction Completion E Dissolve in EtOAc D->E F Wash with Water (3x) E->F G Dry with MgSO4 F->G H Filter & Evaporate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed reagent_check Check Reagent Purity and Stoichiometry start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Solvent) start->conditions_check workup_check Review Workup and Purification Procedure start->workup_check impure_reagents Purify Reagents or Use New Batch reagent_check->impure_reagents Impurities Found incorrect_conditions Optimize Temperature, Time, or Solvent conditions_check->incorrect_conditions Conditions Suboptimal workup_loss Modify Extraction pH or Chromatography Conditions workup_check->workup_loss Losses Detected success Yield Improved impure_reagents->success incorrect_conditions->success workup_loss->success

Caption: Troubleshooting decision tree for improving reaction yield.

References

Technical Support Center: Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. The content addresses common stability issues and provides practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative is showing signs of degradation (e.g., color change, appearance of new spots on TLC). What are the most likely causes?

A1: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation under several conditions. The most common causes are:

  • Hydrolysis: The amide or ester functionalities often present in these derivatives can be hydrolyzed under acidic or basic conditions. The imidazo[1,2-a]pyridine core itself is generally more stable.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain reagents.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products. This is a known issue for some imidazo[1,2-a]pyridine-based drugs like Zolpidem.

Q2: How should I properly store my imidazo[1,2-a]pyridine compounds to ensure their stability?

A2: To minimize degradation during storage, it is recommended to:

  • Store in a cool, dark, and dry place: A refrigerator or freezer is ideal. Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Store under an inert atmosphere: For particularly sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

  • Use airtight containers: This will prevent the ingress of moisture, which can facilitate hydrolysis.

  • Store as a solid: Whenever possible, store the compound as a dry powder rather than in solution, as stability is generally much better in the solid state.

Q3: Are the stability issues observed with Zolpidem representative of the entire imidazo[1,2-a]pyridine class?

A3: The stability of an imidazo[1,2-a]pyridine derivative is highly dependent on the nature and position of its substituents. While Zolpidem's degradation pathways provide a good model, the susceptibility to hydrolysis, oxidation, and photodegradation can vary significantly.

  • Substituents on the imidazo[1,2-a]pyridine core: Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups might enhance stability towards oxidation but could influence other degradation pathways.

  • Side chains: The stability of functional groups on the side chains (e.g., amides, esters, ethers) will be a major determinant of the overall stability of the molecule, especially concerning hydrolysis.

Therefore, while the general principles of degradation are applicable, the specific stability profile of each derivative should be determined experimentally.

Q4: I am observing unexpected side products in my synthesis of an imidazo[1,2-a]pyridine derivative. Could this be related to instability?

A4: Yes, instability of either the starting materials, intermediates, or the final product under the reaction conditions can lead to the formation of impurities. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, side reactions can occur if the reaction is not optimized. In the synthesis of Zolpidem, process-related impurities have been identified, some of which can arise from competing side reactions. It is crucial to carefully characterize all products and optimize reaction conditions to minimize the formation of these impurities.[1]

Troubleshooting Guides

Problem 1: Poor Yield or Incomplete Reaction in Synthesis
Symptom Possible Cause Suggested Solution
Low yield in a multicomponent reaction (e.g., GBB reaction) Inefficient catalyst or suboptimal reaction conditions.Screen different Lewis or Brønsted acid catalysts. Optimize solvent, temperature, and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
Reaction stalls or does not go to completion Instability of reactants or intermediates under the reaction conditions.Monitor the reaction by TLC or LC-MS to identify the point of failure. Consider milder reaction conditions (e.g., lower temperature, alternative base or acid).
Formation of multiple unidentified spots on TLC Side reactions or degradation of the desired product.Re-purify starting materials. Degas solvents to remove oxygen. Protect the reaction from light if photolabile compounds are involved.
Problem 2: Compound Degrades During Work-up or Purification
Symptom Possible Cause Suggested Solution
New impurities appear after aqueous work-up Hydrolysis of ester or amide groups.Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use neutral pH water and work quickly at low temperatures.
Compound changes color or degrades on a silica gel column Acidity of silica gel causing degradation.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Product is lost during solvent removal The compound is volatile or thermally labile.Use a rotary evaporator at low temperature and pressure. For very sensitive compounds, consider lyophilization.
Problem 3: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
Loss of potency of stock solutions over time Degradation of the compound in the storage solvent.Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot them and store at -20°C or -80°C. Perform a stability study of the compound in the assay buffer.
High variability between replicate experiments Poor solubility of the compound in the assay medium.Check the solubility of your compound. Consider using a small amount of a co-solvent like DMSO or formulating the compound with a solubilizing agent.

Quantitative Data on Stability

The following table summarizes the degradation of Zolpidem tartrate under various stress conditions, providing a quantitative insight into its stability.

Stress ConditionTimeTemperature% DegradationDegradation Products IdentifiedReference
Acid Hydrolysis (1 M HCl) 4 hours80°CNot specifiedZolpidem-acid[3]
Base Hydrolysis (5 M NaOH) 6 hours50°CSignificant6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetic acid[4]
Oxidative (30% H₂O₂) 24 hoursRoom Temp~15%Not specified[3]
Thermal (Solid State) 24 hours80°C~10%Not specified[3]
Photolytic (UV light) 24 hoursRoom Temp~20%Not specified[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of an Imidazo[1,2-a]pyridine Derivative

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of an imidazo[1,2-a]pyridine derivative.[5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Reflux the mixture at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to the target concentration.[3]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Reflux at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Dissolve a known amount in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours. Dilute with the mobile phase.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

  • Characterize the major degradation products using LC-MS, NMR, and FT-IR.[3]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of imidazo[1,2-a]pyridine derivatives and their degradation products.[3][6]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% triethylamine in water, pH adjusted to 7 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 35:65 (v/v) aqueous:organic.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for the parent compound (e.g., 243 nm for Zolpidem tartrate).[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_application Application synthesis Synthesize Imidazo[1,2-a]pyridine Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification characterization Characterize Compound (NMR, MS, etc.) purification->characterization forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) characterization->forced_degradation Proceed if pure hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis characterize_degradants Characterize Degradation Products (LC-MS, NMR) hplc_analysis->characterize_degradants storage_stability Long-term Storage Stability Study characterize_degradants->storage_stability Establish Stability Profile biological_assay Biological Assays storage_stability->biological_assay

Caption: Experimental workflow for synthesis, stability assessment, and application of imidazo[1,2-a]pyridine derivatives.

pi3k_akt_mtor_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth, Proliferation, Survival mtor->cell_growth imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives imidazo_pyridine->pi3k imidazo_pyridine->mtor

Caption: Imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

stat3_nfkb_pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) receptor Cytokine Receptor cytokine->receptor nfkb NF-κB receptor->nfkb jak JAK receptor->jak inflammation Inflammation, Cell Survival, Angiogenesis nfkb->inflammation stat3 STAT3 jak->stat3 phosphorylates stat3->inflammation imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives imidazo_pyridine->nfkb imidazo_pyridine->stat3

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for imidazo[1,2-a]pyridine esters?

A1: The most prevalent methods for purifying imidazo[1,2-a]pyridine esters are silica gel column chromatography and crystallization. The choice between these methods depends on the physical properties of the compound (solid or oil) and the nature of the impurities. Often, a combination of both techniques is employed to achieve high purity.

Q2: My crude product is a complex mixture. Where do I start with purification?

A2: For complex mixtures, it is recommended to start with an initial purification step to remove major impurities. An acid-base extraction can be highly effective for removing unreacted 2-aminopyridine, a common starting material.[1] Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[1] The basic 2-aminopyridine will form a water-soluble salt and move to the aqueous layer.[1] Following this, silica gel column chromatography is typically used to separate the desired ester from other by-products.

Q3: I am having trouble with streaking and poor separation during silica gel chromatography. What could be the cause?

A3: Streaking and poor separation of N-heterocyclic compounds like imidazo[1,2-a]pyridines on silica gel are common issues. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system.[2]

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel, which are less acidic.[3]

Q4: My imidazo[1,2-a]pyridine ester is difficult to crystallize. What can I do?

A4: Crystallization can be challenging due to factors like the presence of impurities, polymorphism (the ability of a compound to exist in multiple crystal forms), and solvent choice.[4][5] If you are facing difficulties:

  • Ensure high purity: Even small amounts of impurities can inhibit crystallization.[6] It is advisable to first purify the compound by column chromatography.

  • Screen a variety of solvents: The choice of solvent is critical.[4] Experiment with a range of solvents with different polarities. Common solvent systems for crystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane.

  • Try different crystallization techniques: Techniques like slow evaporation, cooling, and vapor diffusion can be employed. Seeding with a small crystal of the desired product, if available, can also induce crystallization.[4]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For very polar compounds, a solvent system containing methanol with a small percentage of ammonium hydroxide may be necessary.[7]
The compound is irreversibly adsorbed onto the silica gel due to strong basicity.Use a less acidic stationary phase like alumina or deactivated silica gel.[3] Alternatively, add a basic modifier like triethylamine to the eluent.[2]
Co-elution of product with impurities The solvent system does not provide adequate separation.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities.
Overloading of the column.Use a larger column or reduce the amount of crude material loaded.
Product decomposes on the column The compound is sensitive to the acidic nature of silica gel.Use a deactivated silica gel or an alternative stationary phase like alumina.[3][8] Running the column quickly can also minimize exposure time.
Low recovery of the product The product is highly polar and partially retained on the column.After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product.
The product is volatile and is lost during solvent removal.Use a rotary evaporator at a lower temperature and pressure.
Crystallization
Problem Possible Cause Solution
Product oils out instead of crystallizing The solvent may be too non-polar, or the solution is supersaturated.Try adding a more polar co-solvent dropwise. Alternatively, redissolve the oil in a minimum amount of a good solvent and add a poor solvent dropwise until turbidity appears, then allow it to stand.
Presence of impurities.Purify the compound further by column chromatography before attempting crystallization.[6]
No crystal formation upon cooling The solution is not sufficiently supersaturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the product if available. Allow the solution to stand for a longer period.
Formation of very fine needles or powder Rapid crystallization.Slow down the crystallization process by cooling the solution more slowly or by using a solvent system from which the compound is less soluble.
Crystals are colored despite the pure compound being colorless Trapped solvent or minor colored impurities.Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Washing the filtered crystals with a small amount of cold solvent can also help.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent. For less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: Start with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Silica Gel Chromatography of Imidazo[1,2-a]pyridine Derivatives

Compound TypeEluent SystemReference
Imidazo[1,2-a]pyridine-chromonesHexanes/Ethyl Acetate (7:3)[1] (from initial search)
Imidazo[1,2-a]pyridine-8-carboxamidesEthyl Acetate/Hexane (e.g., 20-35% EtOAc)[9] (from initial search)
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesHexane/Ethyl Acetate (9:1 to 8:2)[10] (from initial search)

Visualizations

Purification_Workflow start Crude Imidazo[1,2-a]pyridine Ester is_aminopyridine_present Unreacted 2-aminopyridine present? start->is_aminopyridine_present acid_wash Acid-Base Extraction (e.g., wash with 1M HCl) chromatography Silica Gel Column Chromatography acid_wash->chromatography is_aminopyridine_present->acid_wash Yes is_aminopyridine_present->chromatography No analyze_purity Analyze Purity (TLC, NMR, LC-MS) chromatography->analyze_purity troubleshoot_chrom Troubleshoot Chromatography (See Guide) chromatography->troubleshoot_chrom is_pure Is the product pure? analyze_purity->is_pure crystallization Crystallization is_pure->crystallization No (minor impurities) final_product Pure Imidazo[1,2-a]pyridine Ester is_pure->final_product Yes crystallization->analyze_purity troubleshoot_cryst Troubleshoot Crystallization (See Guide) crystallization->troubleshoot_cryst Troubleshooting_Logic start Problem Encountered (e.g., poor separation) check_tlc Re-evaluate TLC with different solvent systems start->check_tlc is_separation_good Good separation on TLC? check_tlc->is_separation_good change_eluent Optimize Column Eluent is_separation_good->change_eluent No check_silica Is streaking observed? is_separation_good->check_silica Yes change_eluent->check_tlc add_base Add basic modifier to eluent (e.g., Triethylamine) check_silica->add_base Yes run_column Re-run Column Chromatography check_silica->run_column No change_stationary_phase Consider alternative stationary phase (Alumina, Deactivated Silica) add_base->change_stationary_phase add_base->run_column change_stationary_phase->run_column success Purification Successful run_column->success

References

Technical Support Center: Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides & FAQs

Common Issues & Solutions

Q1: My reaction is producing a significant amount of a byproduct, which I suspect is an N-(pyridin-2-yl)amide. How can I confirm this and prevent its formation?

A1: The formation of N-(pyridin-2-yl)amides is a known side reaction in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines, particularly under certain oxidative conditions.[1][2]

Troubleshooting Steps:

  • Confirmation: Characterize the byproduct using standard analytical techniques (NMR, MS). The N-(pyridin-2-yl)amide will have a distinct spectroscopic signature compared to the desired imidazo[1,2-a]pyridine.

  • Reaction Conditions: This side reaction is often promoted by the presence of an oxidant and specific solvent choices. A study by Liu et al. (2019) demonstrated that using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene favors the formation of N-(pyridin-2-yl)amides via a C-C bond cleavage mechanism.[1][2]

  • Prevention: To minimize the formation of this byproduct, avoid the use of strong oxidizing agents unless specifically required for a different transformation. Opt for reaction conditions that favor the direct cyclization to the imidazo[1,2-a]pyridine core.

Q2: I am observing the formation of a halogenated byproduct, specifically a 3-bromoimidazo[1,2-a]pyridine. What causes this and how can I avoid it?

A2: The formation of 3-bromoimidazo[1,2-a]pyridines is another significant side reaction, which can occur under specific conditions, often involving an oxidant.[1][2]

Troubleshooting Steps:

  • Reaction Conditions: The use of tert-butyl hydroperoxide (TBHP) in ethyl acetate has been shown to promote a one-pot tandem cyclization and bromination, leading to the 3-bromoimidazo[1,2-a]pyridine.[1] In this case, the α-bromoketone acts as the bromine source for the C3-bromination of the initially formed imidazo[1,2-a]pyridine.

  • Solvent and Reagent Choice: To avoid this side reaction, it is crucial to select reaction conditions that do not promote this tandem reaction. The choice of a non-halogenated solvent and the absence of an external oxidant that can facilitate halogenation are key. The use of a base is often employed in the classical Tschitschibabin synthesis to facilitate the cyclization and can help in preventing this side reaction by consuming the HBr generated.

Q3: My reaction yield is low, and I have a complex mixture of products. What are the general parameters I should optimize?

A3: Low yields and complex product mixtures in the Tschitschibabin synthesis can be attributed to several factors, including suboptimal reaction conditions and competing side reactions.

Optimization Strategies:

  • Solvent: The choice of solvent can significantly influence the reaction pathway. For the synthesis of 2-arylimidazo[1,2-a]pyridines, aqueous ethanol has been reported as an effective "green" solvent.[3][4]

  • Base: The presence and nature of a base are critical. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the desired cyclization while minimizing side reactions.[3][4]

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating. High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[5]

  • Purity of Starting Materials: Ensure the 2-aminopyridine and α-haloketone are pure, as impurities can lead to side reactions and lower yields.

Q4: I am having difficulty purifying my imidazo[1,2-a]pyridine product by column chromatography. What are some common issues and solutions?

A4: Purification of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can sometimes be challenging due to their basicity and potential for interaction with the stationary phase.

Chromatography Troubleshooting:

  • Peak Tailing: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to mitigate this issue.

  • Compound Decomposition: Some imidazo[1,2-a]pyridine derivatives may be sensitive to the acidic nature of silica gel. In such cases, using a less acidic stationary phase like alumina or deactivated silica gel can be beneficial.

  • Solvent System Selection: A common eluent system for these compounds is a mixture of hexane and ethyl acetate. The polarity can be adjusted by varying the ratio of these solvents. For more polar compounds, adding a small amount of methanol may be necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

Starting MaterialsReaction ConditionsMajor ProductMinor Product(s)Reference
2-Aminopyridine, α-BromoketoneI₂ (0.2 equiv.), TBHP (4 equiv.), Toluene, 100 °CN-(pyridin-2-yl)amideImidazo[1,2-a]pyridine[1][2]
2-Aminopyridine, α-BromoketoneTBHP (2 equiv.), Ethyl Acetate, 90 °C3-Bromoimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine[1][2]
2-Aminopyridine, Phenacyl BromideDBU (2 equiv.), Aqueous Ethanol (1:1), Room Temp.2-Arylimidazo[1,2-a]pyridine-[3][4]

Experimental Protocols

Optimized Protocol for the Synthesis of 2-Arylimidazo[1,2-a]pyridines [3][4]

This protocol is designed to favor the formation of the desired 2-arylimidazo[1,2-a]pyridine while minimizing the formation of N-(pyridin-2-yl)amide and 3-bromoimidazo[1,2-a]pyridine byproducts.

  • Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Substituted phenacyl bromide (1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

    • Aqueous ethanol (1:1 v/v) (5 mL)

  • Procedure: a. Dissolve the substituted 2-aminopyridine in aqueous ethanol in a round-bottom flask. b. To this solution, add the substituted phenacyl bromide. c. Add DBU dropwise to the reaction mixture with stirring. d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 1:1 v/v). f. Upon completion, extract the product with a mixture of water and an organic solvent such as chloroform or ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Tschitschibabin_Side_Reactions Reactants 2-Aminopyridine + α-Haloketone Intermediate N-Alkylated Pyridinium Salt Reactants->Intermediate SN2 Reaction AmideProduct N-(pyridin-2-yl)amide Reactants->AmideProduct I₂/TBHP, Toluene (C-C Cleavage) DesiredProduct Imidazo[1,2-a]pyridine Intermediate->DesiredProduct Intramolecular Cyclization (Base) BromoProduct 3-Bromoimidazo[1,2-a]pyridine DesiredProduct->BromoProduct TBHP, Ethyl Acetate (Bromination)

Caption: Competing reaction pathways in the Tschitschibabin synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Product Mixture (TLC, NMR, MS) Start->Analysis IdentifySideProduct Identify Major Side Product Analysis->IdentifySideProduct Amide N-(pyridin-2-yl)amide IdentifySideProduct->Amide Amide Bromo 3-Bromo-IP IdentifySideProduct->Bromo Bromo-IP Other Other/Unknown IdentifySideProduct->Other Other OptimizeAmide Avoid I₂/TBHP Use Base (e.g., DBU) Amide->OptimizeAmide OptimizeBromo Avoid TBHP in EA Use Base Bromo->OptimizeBromo OptimizeGeneral Optimize Solvent, Temp. Purify Starting Materials Other->OptimizeGeneral Purification Optimize Purification (e.g., basic modifier in eluent) OptimizeAmide->Purification OptimizeBromo->Purification OptimizeGeneral->Purification

References

Technical Support Center: Enhancing the Stability of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a gradual decrease in purity over time, even when stored at room temperature. What could be the cause?

A1: Gradual degradation at room temperature could be due to hydrolysis of the ethyl ester group, especially in the presence of moisture. It is recommended to store the compound in a desiccator or under an inert atmosphere to minimize exposure to humidity.[1][2] The imidazo[1,2-a]pyridine core is generally stable, but the ester functionality is susceptible to cleavage.

Q2: I've observed a yellowing of my compound upon exposure to laboratory lighting. Is this expected?

A2: While imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties and generally good photostability, prolonged exposure to high-intensity light, particularly UV light, can lead to photodegradation.[3] The color change likely indicates the formation of chromophoric degradation products. It is advisable to store the compound in amber vials or protect it from light.

Q3: After dissolving the compound in an aqueous buffer for my assay, I'm seeing inconsistent results. Could the compound be degrading in my experimental conditions?

A3: Yes, the stability of this compound can be highly dependent on the pH of the aqueous solution. The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis. At pH extremes, the rate of degradation can be significant, leading to the formation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and ethanol. It is crucial to assess the stability of the compound in your specific assay buffer.

Q4: What are the optimal storage conditions for long-term stability of this compound?

A4: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C), and in a low-humidity environment (e.g., in a desiccator).

Q5: Are there any known incompatibilities with common excipients or solvents?

A5: While specific incompatibility studies for this exact molecule are not widely published, caution should be exercised when formulating it with strongly acidic or basic excipients, which could accelerate ester hydrolysis. Additionally, reactive excipients, such as those containing peroxides, could potentially lead to oxidative degradation of the imidazopyridine ring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of a new peak in HPLC analysis of a stored sample. Hydrolysis of the ethyl ester.Confirm the identity of the new peak by LC-MS. It is likely the corresponding carboxylic acid. Store the compound under desiccated conditions.
Loss of assay potency over a short period in an aqueous formulation. pH-dependent hydrolysis.Determine the pH of your formulation. Adjust the pH to a more neutral range (e.g., 6-7.5) if possible, and re-evaluate stability. Consider the use of a non-aqueous solvent if your experiment allows.
Variable results in photosensitivity experiments. Inconsistent light exposure.Use a validated photostability chamber with controlled light intensity and temperature as per ICH Q1B guidelines. Ensure uniform exposure of all samples.
Discoloration of the solid compound. Potential minor degradation due to light or air exposure.Store the solid compound in an amber, airtight vial, preferably under an inert gas like nitrogen or argon.
Unexpected degradation products observed during forced degradation studies. Formation of secondary degradants due to overly harsh stress conditions.Reduce the duration or intensity of the stress condition (e.g., lower acid/base concentration, shorter heating time). The goal is to achieve 5-20% degradation.[4]

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the ethyl ester. Other potential degradation pathways under forced conditions could involve oxidation of the imidazopyridine ring system.

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation A_parent This compound A_product 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid + Ethanol A_parent->A_product H+, H2O B_parent This compound B_product Carboxylate Salt + Ethanol B_parent->B_product OH-, H2O O_parent This compound O_product N-oxide derivatives or other oxidized species O_parent->O_product [O]

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.[1][2][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at room temperature for 8 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 70°C for 48 hours.

    • Also, reflux the stock solution at 70°C for 24 hours.

    • Allow to cool and dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample stored in the dark.

    • Dilute the exposed solution with the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol for Development of a Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing an HPLC method capable of separating the parent compound from its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, for instance, a mixture of a phosphate buffer (pH 3.0-7.0) and acetonitrile or methanol.

    • Evaluate both isocratic and gradient elution modes.

  • Wavelength Selection:

    • Determine the UV spectrum of the parent compound and the stressed samples using a photodiode array (PDA) detector.

    • Select a wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Optimization:

    • Inject a mixture of the parent compound and the stressed samples to evaluate the separation.

    • Optimize the mobile phase composition, gradient profile (if applicable), flow rate, and column temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following table provides an illustrative summary of potential results from a forced degradation study.

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Product
0.1 N HCl24 hours60°C15.22,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
0.1 N NaOH8 hoursRoom Temp18.52,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
3% H₂O₂24 hoursRoom Temp8.7Oxidized derivatives
Heat (Solid)48 hours70°C2.1Not significant
Heat (Solution)24 hours70°C5.42,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Photolytic--4.3Photodegradants

Experimental Workflow Visualization

start Start: Stability Study prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress control Prepare Control Sample (Unstressed) prep->control hplc HPLC Analysis (Stability-Indicating Method) stress->hplc control->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data analysis Data Analysis (% Degradation, Peak Purity) data->analysis report Report Results analysis->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Scale-Up of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Reaction Control and Execution

Q1: My reaction is showing a significant exotherm upon scaling up, which was not observed at the lab scale. How can I control the temperature?

A1: Exothermic reactions are a common challenge during scale-up due to the change in the surface-area-to-volume ratio, which reduces heat dissipation. To manage this:

  • Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition rate via a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.

  • Improve Cooling Efficiency: Ensure your reaction vessel has an efficient cooling system (e.g., a jacketed reactor with a circulating chiller).

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. However, this may impact reaction kinetics and downstream processing, so it should be carefully evaluated.

  • Reverse Addition: In some cases, adding the reaction mixture to the final reagent can help control the exotherm.

Q2: I am observing poor mixing and inconsistent results now that I'm working with a larger reaction volume. What can I do?

A2: Achieving efficient mixing is crucial for maintaining reaction homogeneity and consistent results at scale.

  • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring, which provides better torque and mixing for larger volumes and viscous reaction mixtures.

  • Baffles: If using a jacketed reactor, ensure it is equipped with baffles to prevent vortexing and promote better mixing.

  • Impeller Design: The type of stirrer blade (e.g., anchor, turbine, pitched blade) can significantly impact mixing efficiency. Select an impeller appropriate for your reaction's viscosity and vessel geometry.

Product Yield and Purity

Q3: My product yield has decreased significantly after scaling up the reaction. What are the potential causes and solutions?

A3: A drop in yield upon scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: As mentioned, poor temperature control can lead to the formation of side products, thus reducing the yield of the desired product.

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can slow down the reaction rate and lead to incomplete conversion.

  • Changes in Reagent Purity: Ensure the quality of the reagents is consistent across different batches and scales. Impurities in starting materials can have a more pronounced effect on larger-scale reactions.

  • Work-up and Isolation Issues: The efficiency of extraction, filtration, and other isolation steps can decrease at a larger scale. Re-optimize these procedures for the new scale. For instance, inefficient filtration may lead to loss of product.

Q4: I am observing new impurities or an increase in known impurities in my scaled-up batch. How can I address this?

A4: Impurity profiles often change with scale.

  • Identify the Impurities: The first step is to identify the structure of the impurities. This can provide clues about their formation mechanism (e.g., from side reactions, degradation of starting materials or product).

  • Re-optimize Reaction Conditions: Once the source of the impurity is understood, you may need to re-optimize reaction parameters such as temperature, reaction time, or stoichiometry of reagents to minimize its formation.

  • Purification Strategy: Your lab-scale purification method may not be scalable. Consider alternative purification techniques such as crystallization, trituration, or preparative chromatography. In some cases, a simple filtration or solvent wash may be sufficient.[1]

Product Isolation and Purification

Q5: My product, which crystallized easily in the lab, is now oiling out or forming a fine powder that is difficult to filter. What should I do?

A5: Crystallization is a scale-sensitive operation.

  • Control Cooling Rate: A slower, more controlled cooling rate can promote the growth of larger, more easily filterable crystals.

  • Seeding: Introducing a small amount of the crystalline product (seed crystals) at the appropriate temperature can induce crystallization and help control the crystal form.

  • Solvent System: You may need to re-evaluate the crystallization solvent system. The solubility profile of your compound can be sensitive to minor changes in solvent composition and temperature.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of your product may exist.[2][3] These can have different physical properties, including solubility and crystal habit. A polymorph screen may be necessary to identify the most stable and easily handled form.

Q6: Column chromatography is no longer practical for purifying my product at the current scale. What are the alternatives?

A6: Several non-chromatographic purification methods can be employed at scale:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale.

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are soluble can be an effective purification method.

  • Solvent Washes: Washing the crude solid with an appropriate solvent can remove impurities.

  • Acid-Base Extraction: If your imidazo[1,2-a]pyridine and impurities have different acid-base properties, a liquid-liquid extraction can be a powerful purification tool.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for imidazo[1,2-a]pyridines that are amenable to scale-up?

A: While numerous methods exist, some of the most frequently scaled-up routes include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classic and robust method.[4][5] Catalyst- and solvent-free conditions for this reaction have been developed, which are advantageous for large-scale synthesis.[5]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé reaction offer high atom economy and can be performed in a single step, simplifying the overall process.[1][6][7]

  • Copper-catalyzed reactions: Various copper-catalyzed syntheses have been reported with good yields and applicability for large-scale production.[7][8]

Q: Are there any "green" or more sustainable methods for imidazo[1,2-a]pyridine synthesis that are suitable for industrial application?

A: Yes, there is a growing interest in developing environmentally friendly synthetic methods. Some examples include:

  • Reactions in aqueous media or green solvents: Using water or biodegradable solvents like ethylene glycol can significantly reduce the environmental impact.[9][10]

  • Catalyst-free reactions: Eliminating the need for a catalyst simplifies the process and reduces waste.[1][5]

  • Microwave-assisted synthesis: This can lead to shorter reaction times and improved yields, contributing to a more efficient process.[11] A rapid, metal-free synthesis in aqueous conditions has been reported to give quantitative yields on a 10 g scale in minutes.[12]

Q: What are the key safety considerations when scaling up imidazo[1,2-a]pyridine synthesis?

A: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: As discussed, the potential for exothermic reactions must be assessed and controlled. A reaction calorimetry study is recommended for large-scale processes.

  • Reagent Toxicity and Handling: Be aware of the toxicity and handling requirements of all reagents, especially at larger quantities.

  • Solvent Flammability: Many organic solvents are flammable. Ensure proper grounding of equipment and use of explosion-proof electricals in a well-ventilated area.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reaction vessel is properly vented.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
CondensationNoneNone60-Good to Excellent[5]
MulticomponentAgOAcEthylene Glycol---[10]
Cu-catalyzedCuBrDMF80-up to 90[8]
Iodine-catalyzedI₂WaterRoom Temp30 min88[13]
MicrowaveNoneH₂O-IPA--Excellent[11]

Experimental Protocols

General Protocol for Catalyst- and Solvent-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol is adapted from a reported catalyst- and solvent-free method.[5]

  • Reagent Preparation: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq) and the α-bromoacetophenone (1.0 eq).

  • Reaction: Heat the mixture to 60 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and stir.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to afford the crude imidazo[1,2-a]pyridine.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol.

General Protocol for a Gram-Scale Iodine-Catalyzed Synthesis

This protocol is based on a reported gram-scale synthesis.[13]

  • Initial Mixture: To a solution of the acetophenone derivative (5 mmol) in water, add iodine (20 mol%).

  • Irradiation: Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Addition of Reagents: Add the 2-aminopyridine derivative (5 mmol) and dimedone (5 mmol) to the mixture.

  • Continued Irradiation: Continue ultrasonic irradiation at room temperature for another 30 minutes.

  • Work-up: After the reaction is complete, as monitored by TLC, collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then a cold solvent like ethanol to obtain the purified product. A 91% yield was reported for a 5 mmol scale reaction.[13]

Visualizations

experimental_workflow General Experimental Workflow for Scale-Up reagent_prep Reagent Preparation and Charging reaction Controlled Reaction (Temperature and Addition Monitoring) reagent_prep->reaction workup Quenching and Phase Separation reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Crystallization/Trituration) isolation->purification drying Drying purification->drying final_product Final Product drying->final_product

Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.

troubleshooting_workflow Troubleshooting Low Yield on Scale-Up start Low Yield Observed check_temp Was Temperature Controlled? start->check_temp check_mixing Was Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling/Control Addition Rate check_temp->improve_cooling No check_reagents Are Reagents High Purity? check_mixing->check_reagents Yes improve_stirring Use Overhead Stirrer/Baffles check_mixing->improve_stirring No check_workup Was Work-up Optimized? check_reagents->check_workup Yes source_new_reagents Source and Test New Reagent Batch check_reagents->source_new_reagents No optimize_isolation Re-optimize Extraction/Filtration check_workup->optimize_isolation No end Yield Improved check_workup->end Yes improve_cooling->check_mixing improve_stirring->check_reagents source_new_reagents->check_workup optimize_isolation->end

Caption: A decision tree for troubleshooting decreased yields during scale-up.

References

Validation & Comparative

Structure-Activity Relationship of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of novel antituberculosis agents. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold has been identified as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to aid in the design and development of new, more effective antituberculosis drugs.

Comparative Analysis of Antituberculosis Activity

The antituberculosis activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has been evaluated against various Mtb strains. The core structure consists of a 2,7-dimethylimidazo[1,2-a]pyridine core with substitutions at the 3-carboxamide position. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency of the compounds.

Key Structure-Activity Relationship Observations:
  • Amide Substituent: The substituent on the carboxamide nitrogen is a key determinant of activity. Generally, bulky and lipophilic groups are favored. For instance, compounds with substituted benzyl or phenoxyethyl groups at this position have demonstrated potent activity.[3][4]

  • Aromatic Ring Substitution: Substitution on the aromatic ring of the amide moiety significantly influences activity. Electron-donating groups on the benzene ring of N-[2-(phenylamino)ethyl] derivatives have been shown to be a potent scaffold.[5]

  • Imidazopyridine Core: Modifications to the imidazo[1,2-a]pyridine core are also being explored. For example, the replacement of the imidazo[1,2-a]pyridine with an imidazo[1,2-a]pyrimidine has been investigated.[2]

The following table summarizes the in vitro antituberculosis activity and cytotoxicity of representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Compound IDR Group (Substituent on Carboxamide)MIC (μg/mL) vs. Mtb H37RvIC50 (μM) vs. VERO cellsReference
1 Benzyl0.4 - 1.9>128[2][3]
2 4-Methoxybenzyl0.4 - 1.9>128[2][3]
3 4-Chlorobenzyl0.4 - 1.9>128[2][3]
4 3,4-Dichlorobenzyl0.07 - 2.2>128[2][3]
5b Not specified in abstract12.5Not reported[6]
5d Not specified in abstract12.5Not reported[6]
5e Not specified in abstract12.5Not reported[6]
15 Complex moiety0.10 - 0.19>10 (Selectivity Index)[4]
16 Complex moiety0.10 - 0.19>10 (Selectivity Index)[4]
26g N-[2-(phenylamino)ethyl] derivative0.041 - 2.64High (SI = 4395)[5]
26h N-[2-(phenylamino)ethyl] derivative0.041 - 2.64High (SI = 1405)[5]

Experimental Protocols

Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

The general synthetic route for the preparation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides involves a multi-step process, as illustrated in the workflow below.[2][6]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling 2-amino-4-picoline 2-amino-4-picoline ethyl_2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate ethyl_2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2-amino-4-picoline->ethyl_2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate DME, reflux ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate->ethyl_2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate ethyl_ester_intermediate Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate carboxylic_acid 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl_ester_intermediate->carboxylic_acid LiOH, EtOH, then HCl acid_intermediate 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid final_product 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide acid_intermediate->final_product EDCI, HOBt, or EDC, DMAP amine Substituted Amine (R-NH2) amine->final_product

General synthetic workflow for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Step 1: Synthesis of this compound A solution of 2-amino-4-picoline and ethyl 2-chloroacetoacetate in a suitable solvent such as 1,2-dimethoxyethane (DME) is heated at reflux. The resulting crude ethyl ester is then purified.

Step 2: Hydrolysis to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid The ethyl ester intermediate is hydrolyzed using a base, such as lithium hydroxide (LiOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the corresponding carboxylic acid.

Step 3: Amide Coupling The carboxylic acid is coupled with a variety of substituted amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP), in a solvent like acetonitrile (ACN) to afford the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.

In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro antituberculosis activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[6][7][8] This colorimetric assay provides a rapid and reliable measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

G start Prepare serial dilutions of test compounds in 96-well plate add_mtb Add M. tuberculosis H37Rv culture to each well start->add_mtb incubate Incubate plates at 37°C add_mtb->incubate add_alamar Add Alamar Blue solution and Tween 80 to each well incubate->add_alamar incubate_again Incubate plates for 24 hours add_alamar->incubate_again read_results Observe color change and determine MIC incubate_again->read_results blue Blue color: Inhibition of growth read_results->blue pink Pink color: Growth read_results->pink

Workflow of the Microplate Alamar Blue Assay (MABA).
  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: A culture of M. tuberculosis H37Rv is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

In Vitro Cytotoxicity Assay (VERO Cells)

The cytotoxicity of the compounds is assessed against a mammalian cell line, typically VERO (African green monkey kidney) cells, to determine their selectivity.[2][3][9] The 50% inhibitory concentration (IC50) is determined using assays such as the MTT or LDH assay.

  • Cell Seeding: VERO cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mechanism of Action

Transcriptional profiling of M. tuberculosis treated with a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide has provided initial insights into its mode of action.[1][10] More recent studies on related imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), have identified the cytochrome bc1 complex (specifically the QcrB subunit) as the molecular target.[11][12] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

G Drug Imidazo[1,2-a]pyridine- 3-carboxamide QcrB Cytochrome bc1 Complex (QcrB subunit) Drug->QcrB Inhibition ETC Mycobacterial Electron Transport Chain ATP_synthesis ATP Synthesis QcrB->ATP_synthesis Disruption Cell_death Bacterial Cell Death ATP_synthesis->Cell_death Leads to

Proposed mechanism of action of imidazo[1,2-a]pyridine-3-carboxamides.

The potent and selective activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis, including drug-resistant strains, coupled with a novel mechanism of action, makes this scaffold a highly attractive starting point for the development of new antituberculosis therapies. Further optimization of the substituents on the carboxamide and the imidazopyridine core, guided by the structure-activity relationships outlined in this guide, holds significant promise for the discovery of next-generation antituberculosis drugs.

References

Validating the Anti-Tubercular Potential of Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mtb, including resistant strains.[1][2][3] This guide provides a comparative analysis of the anti-tubercular activity of imidazo[1,2-a]pyridines against other leading anti-TB drugs, supported by experimental data and detailed methodologies.

Performance Comparison: Imidazo[1,2-a]pyridines vs. Alternative Anti-Tubercular Agents

The in vitro activity of anti-tubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative imidazo[1,2-a]pyridines, such as the clinical candidate Telacebec (Q203), and compares them with other key anti-tubercular drugs.[1][2][4][5][6][7][8]

Table 1: In Vitro Anti-Tubercular Activity (MIC in µM)

Compound/DrugTargetMtb H37Rv (Drug-Sensitive)MDR-MtbXDR-Mtb
Imidazo[1,2-a]pyridines (e.g., Q203) QcrB (Cytochrome bcc) 0.004 - 0.2 ≤0.03 - 2.2 0.07 - 0.14
Pretomanid (PA-824)Ddn (Deazaflavin-dependent nitroreductase)0.005 - 0.48 µg/mL0.005 - 0.48 µg/mL0.005 - 0.48 µg/mL
DelamanidDdn (Deazaflavin-dependent nitroreductase)0.001 - 0.05 µg/mL0.001 - 0.05 µg/mL0.001 - 0.05 µg/mL
BedaquilineAtpE (ATP synthase)0.0039 - 0.25 mg/L0.008 to ≥4 µg/ml0.25 µg/ml (pre-XDR/XDR)

Note: MIC values can vary depending on the specific derivative, Mtb strain, and assay conditions.

A crucial aspect of drug development is ensuring selectivity towards the pathogen with minimal effects on host cells. This is evaluated through cytotoxicity assays, with the 50% inhibitory concentration (IC50) against a mammalian cell line (e.g., VERO) being a key parameter. A higher IC50 value indicates lower cytotoxicity.

Table 2: Cytotoxicity Profile

Compound ClassVERO Cell IC50 (µM)
Imidazo[1,2-a]pyridines >100
Pretomanid>50
Delamanid>50
Bedaquiline10-50

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of anti-tubercular agents.

In Vitro Anti-Tubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[9][10]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Alamar Blue reagent

  • Test compounds and standard drugs

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest drug concentration that prevents the color change.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[11][12][13][14][15]

Materials:

  • VERO cells (or other mammalian cell line)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed VERO cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.

In Vivo Efficacy in a Murine Model

Animal models are critical for evaluating the in vivo efficacy of anti-tubercular drug candidates.[16][17][18][19]

Materials:

  • BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber

  • Test compounds and standard drugs formulated for oral gavage

  • Middlebrook 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.

  • Allow the infection to establish for a defined period (e.g., 2-4 weeks).

  • Administer the test compounds and control drugs to different groups of mice, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated controls.

Mechanism of Action and Signaling Pathway

Imidazo[1,2-a]pyridines, including Telacebec (Q203), exert their anti-tubercular effect by targeting the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[20][21][22][23][24] This inhibition disrupts the electron flow, leading to a collapse of the proton motive force across the bacterial membrane and subsequent depletion of ATP, the cell's primary energy currency.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound Imidazo[1,2-a]pyridine Derivatives MABA MIC Determination (MABA) Compound->MABA Test Activity Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Test Toxicity Selectivity Selectivity Index (IC50 / MIC) MABA->Selectivity Cytotoxicity->Selectivity Lead_Compound Lead Compound Selectivity->Lead_Compound Select Lead Compound Mouse_Model Murine Infection Model (Aerosol) Treatment Drug Administration (Oral Gavage) Mouse_Model->Treatment Treat Infected Mice Efficacy Efficacy Assessment (CFU Enumeration) Treatment->Efficacy Determine Bacterial Load

Caption: Experimental workflow for validating anti-tubercular activity.

signaling_pathway cluster_etc M. tuberculosis Electron Transport Chain cluster_atp ATP Synthesis NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I e- Menaquinol Menaquinol Pool (MQH2) Complex_I->Menaquinol e- Proton_I H+ Complex_I->Proton_I Pump Complex_III Complex III (Cytochrome bcc) Menaquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Proton_III H+ Complex_III->Proton_III Pump QcrB QcrB Subunit Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV e- Oxygen O2 Complex_IV->Oxygen e- Proton_IV H+ Complex_IV->Proton_IV Pump Water H2O Oxygen->Water Reduction PMF Proton Motive Force ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Imidazo Imidazo[1,2-a]pyridines (e.g., Q203) Imidazo->QcrB Inhibits

References

Navigating the Target Landscape: A Comparative Guide to Imidazo[1,2-a]pyridine Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. However, off-target activity can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity profiles of several imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies.

The imidazo[1,2-a]pyridine core has given rise to a multitude of potent kinase inhibitors, some of which exhibit remarkable selectivity, while others display a polypharmacological profile, inhibiting multiple kinases. This cross-reactivity can be both a challenge and an opportunity in drug discovery. Understanding the kinase selectivity profile is a critical step in the preclinical development of these compounds.[1][2]

Comparative Kinase Inhibition Profiles

To facilitate a clear comparison, the following table summarizes the quantitative inhibition data for representative imidazo[1,2-a]pyridine and related imidazopyridine inhibitors against their primary targets and notable off-targets. The data is compiled from various kinase profiling studies.

Compound ID/NamePrimary Target(s)IC50/Kd (Primary)Off-Target(s) (>90% inhibition @ 1µM or significant activity)IC50/Kd (Off-Target)Kinase Panel SizeReference
CCT241736 (27e) Aurora-A, Aurora-B, FLT3Kd: 7.5 nM, 48 nM, 6.2 nMFLT1, JAK2, RET, PDGFRB% Ctrl @ 1µM: 0.3, 1.3, 1.8, 4442[1]
Compound 12 PI3KαIC50: 2.8 nMHighly selective over other PI3K isoforms-Not specified[2]
Compound 24 FLT3IC50 corresponds with MOLM14 cell line IC50TRKA% Wash-off >65% @ 4.5 nM97[3]
K00135 PIM1IC50: 34 nMCdc-like kinase 1 (CLK1)-50[4]
Compound 4c CLK1, DYRK1AIC50: 0.7 µM, 2.6 µMTested against a panel of 13 kinases with lower activity-13[5][6]

Key Signaling Pathways Targeted

Imidazo[1,2-a]pyridine inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. The PI3K/Akt/mTOR and the FLT3/Aurora kinase pathways are common targets for this class of compounds. The following diagram illustrates a simplified overview of these interconnected pathways.

Signaling_Pathways Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Inhibitors cluster_pi3k PI3K/Akt/mTOR Pathway cluster_flt3 FLT3/Aurora Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS MAPK_pathway MAPK Pathway RAS->MAPK_pathway MAPK_pathway->Proliferation Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis Aurora_B Aurora B Aurora_B->Mitosis Imidazo_PI3K Imidazo[1,2-a]pyridine Inhibitors (e.g., Cpd 12) Imidazo_PI3K->PI3K Imidazo_FLT3_Aurora Imidazo[1,2-a]pyridine Inhibitors (e.g., CCT241736) Imidazo_FLT3_Aurora->FLT3 Imidazo_FLT3_Aurora->Aurora_A Imidazo_FLT3_Aurora->Aurora_B

Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine inhibitors.

Experimental Protocols

The assessment of inhibitor cross-reactivity is a multi-step process involving biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine inhibitors.

Kinase Selectivity Profiling (KINOMEScan™)

This method is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

Methodology:

  • A library of human kinases is expressed as fusions with a DNA tag.

  • Each tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • The mixture is allowed to reach equilibrium.

  • The unbound kinase is washed away.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the compound's selectivity.[1]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is crucial for characterizing the selectivity of kinase inhibitors. The following diagram outlines a typical workflow.

Experimental_Workflow Workflow for Assessing Inhibitor Cross-Reactivity Start Start: Imidazo[1,2-a]pyridine Compound Library Primary_Screen Primary Biochemical Screen (e.g., against primary target kinase) Start->Primary_Screen Hit_Selection Hit Compound Selection Primary_Screen->Hit_Selection Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEScan) Hit_Selection->Kinome_Scan Potent Hits Lead_Optimization Lead Optimization or Repurposing Hit_Selection->Lead_Optimization Non-selective or Inactive Compounds Data_Analysis Data Analysis: Identify Primary Targets & Off-Targets Kinome_Scan->Data_Analysis Cellular_Assays Cellular Assays (e.g., MTT, Western Blot) Data_Analysis->Cellular_Assays On_Target_Validation On-Target Validation in Cellular Context Cellular_Assays->On_Target_Validation Off_Target_Investigation Off-Target Effect Investigation Cellular_Assays->Off_Target_Investigation On_Target_Validation->Lead_Optimization Off_Target_Investigation->Lead_Optimization

Caption: A typical experimental workflow for inhibitor cross-reactivity profiling.

References

Comparative Guide to Imidazo[1,2-a]pyridine Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising class of compounds, with several candidates demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains. This guide provides a comparative overview of key imidazo[1,2-a]pyridine anti-tubercular agents, summarizing their performance with supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the in vitro activity and cytotoxicity of selected imidazo[1,2-a]pyridine derivatives. These compounds have been chosen to represent the evolution of the scaffold, from early hits to the clinical candidate Telacebec (Q203).

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Agents against M. tuberculosis

Compound/SeriesMtb H37Rv (DS-TB) MIC (µM)MDR-TB Strains MIC (µM)XDR-TB Strains MIC (µM)Reference(s)
Telacebec (Q203) 0.0027 (MIC₅₀)0.003 - 0.0074≤0.03 – 0.8[1][2][3]
2,7-dimethyl-IPA-3-carboxamides 0.4 - 1.9 (MIC₉₀)0.07 - 2.2 (MIC₉₀)0.07 - 0.14 (MIC₉₀)[3]
IPA-3-carboxamides (Advanced) ≤0.006<0.03 - 0.8Not specified[4]
N-(2-phenoxyethyl)-IPA-3-carboxamides 0.069 - 0.174 (MIC₉₀)Active (not specified)Not specified[3]
IPA-6 0.05 µg/mLNot specifiedNot specified[5]
IPA-9 0.4 µg/mLNot specifiedNot specified[5]

DS-TB: Drug-Susceptible Tuberculosis; MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis. MIC values are reported as MIC₉₀ (Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth) unless otherwise specified.

Table 2: Cytotoxicity and Selectivity Index of Imidazo[1,2-a]pyridine Agents

Compound/SeriesCell LineCytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/MIC)Reference(s)
Telacebec (Q203) Not specifiedGood safety profile in preclinical studiesHigh[1]
2,7-dimethyl-IPA-3-carboxamides VERO>128>67 - >320[3]
IPA-6 Human Embryonic Kidney CellsNon-toxic (SI ≥66)≥66[5]
IPA-9 Human Embryonic Kidney CellsNon-toxic (SI ≥66)≥66[5]

CC₅₀: 50% cytotoxic concentration. A higher selectivity index indicates greater selectivity for the bacterial target over host cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MIC of the imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv and other strains is typically determined using the Microplate Alamar Blue Assay (MABA).[6][7][8]

Materials:

  • 96-well microplates

  • M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Alamar Blue reagent

  • Sterile water with 20% Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.01 to 100 µM. Include a drug-free control and a sterile control.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Cytotoxicity Assay: CC₅₀ Determination

The 50% cytotoxic concentration (CC₅₀) is determined to assess the toxicity of the compounds against mammalian cells, often using VERO (African green monkey kidney epithelial) cells or other relevant cell lines.[3][9]

Materials:

  • 96-well microplates

  • VERO cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet stain

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with VERO cells at a density of approximately 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • If using MTT, add 10 µL of MTT solution to each well and incubate for another 4 hours. Then, add 100 µL of the solubilizing agent to dissolve the formazan crystals.

  • If using Crystal Violet, wash the cells with PBS, fix them with methanol, and then stain with a 0.5% Crystal Violet solution. After washing, solubilize the stain with a suitable solvent.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This is typically determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Mandatory Visualization

Signaling Pathway of Imidazo[1,2-a]pyridine Anti-Tubercular Agents

The primary mechanism of action for many imidazo[1,2-a]pyridine anti-tubercular agents, including Telacebec (Q203), is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of M. tuberculosis.[1][10] This inhibition disrupts the proton motive force, leading to a depletion of ATP and ultimately bacterial cell death.

G cluster_0 M. tuberculosis Electron Transport Chain Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinol->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- Proton_Gradient Proton Gradient Cyt_bc1->Proton_Gradient H+ pumping Inhibition Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Depletion Depletion IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) IPA->Cyt_bc1 Cell_Death Bacterial Cell Death Depletion->Cell_Death

Caption: Mechanism of action of imidazo[1,2-a]pyridines.

Experimental Workflow for Screening Anti-Tubercular Agents

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anti-tubercular compounds.

G Start Compound Library Primary_Screening Primary Screening (e.g., MABA vs Mtb H37Rv) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (vs MDR/XDR-TB strains) Hit_Identification->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., CC50 on VERO cells) Hit_Identification->Cytotoxicity_Assay Lead_Selection Lead Selection (Potent & Non-toxic) Secondary_Screening->Lead_Selection Cytotoxicity_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Selection->In_Vivo_Studies

Caption: Workflow for anti-tubercular drug screening.

References

Validating the Mechanism of Action of Imidazo[1,2-a]pyridine QcrB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. The cytochrome bc1 complex (Complex III) of the electron transport chain has emerged as a critical target, and inhibitors of its QcrB subunit are a promising class of anti-tubercular agents. Among these, imidazo[1,2-a]pyridines have shown significant potency. This guide provides a comparative analysis of imidazo[1,2-a]pyridine QcrB inhibitors and other compounds targeting the same subunit, supported by experimental data and detailed methodologies to aid in the validation of new chemical entities.

Mechanism of Action of Imidazo[1,2-a]pyridine QcrB Inhibitors

Imidazo[1,2-a]pyridine compounds, such as the clinical candidate Telacebec (Q203), exert their anti-tubercular activity by binding to the QcrB subunit of the cytochrome bc1 complex.[1][2][3][4] This binding event obstructs the electron flow through the respiratory chain, which in turn inhibits ATP synthesis, leading to a bacteriostatic effect on replicating bacteria.[5] The disruption of this crucial energy-generating pathway is the primary mechanism of action.

Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB subunit QcrB subunit Imidazo[1,2-a]pyridine->QcrB subunit Binds to Electron Transport Chain Electron Transport Chain Imidazo[1,2-a]pyridine->Electron Transport Chain Inhibits Cytochrome bc1 complex Cytochrome bc1 complex QcrB subunit->Cytochrome bc1 complex Part of Cytochrome bc1 complex->Electron Transport Chain Component of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Drives Electron Transport Chain->ATP Synthesis Inhibition leads to decreased

Mechanism of Action of Imidazo[1,2-a]pyridine QcrB Inhibitors.

Comparative Performance of QcrB Inhibitors

The efficacy of QcrB inhibitors is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various imidazo[1,2-a]pyridine compounds and other QcrB inhibitors against M. tuberculosis.

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine QcrB Inhibitors against M. tuberculosis

Compound/SeriesMIC Range (µM)Notes
Imidazo[1,2-a]pyridine (IP) compounds (1-4)0.03 - 5Initial hits from high-throughput screening.[6][7][8]
Q203 (Telacebec)0.0027 (MIC50)Potent clinical candidate.[9][10]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides0.07 - 2.2 (MDR-TB)Active against multi-drug resistant strains.[3]
Imidazo[1,2-a]pyridine-3-carboxamides (optimized)≤0.006Highly potent analogs.[11][12]

Table 2: In Vitro Activity of Alternative QcrB Inhibitors against M. tuberculosis

CompoundChemical ClassMIC Range (µM)Notes
TB47Pyrazolo[1,5-a]pyridine0.003 - 0.5 µg/mLActive against clinical isolates.[13][14][15]
B6Quinoline-amine1.12Novel inhibitor.[16][17][18]
MJ-22Thiazole3.69Novel inhibitor.[16][17][18]
AX-35Arylvinylpiperazine amide-Potent in vitro activity.[19]
Lansoprazole Sulfide (LPZS)Benzimidazole-Repurposed drug.[5]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a putative QcrB inhibitor involves a series of key experiments. The general workflow for this process is outlined below.

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Engagement & Downstream Effects Whole-cell screen Whole-cell screen MIC Determination MIC Determination Whole-cell screen->MIC Determination Resistant Mutant Generation Resistant Mutant Generation MIC Determination->Resistant Mutant Generation Whole Genome Sequencing Whole Genome Sequencing Resistant Mutant Generation->Whole Genome Sequencing Identify qcrB mutations Identify qcrB mutations Whole Genome Sequencing->Identify qcrB mutations Gene Dosage Studies Gene Dosage Studies Identify qcrB mutations->Gene Dosage Studies ATP Depletion Assay ATP Depletion Assay Identify qcrB mutations->ATP Depletion Assay Confirm Target Confirm Target Gene Dosage Studies->Confirm Target Confirm MoA Confirm MoA ATP Depletion Assay->Confirm MoA

Experimental Workflow for Validating QcrB Inhibitors.
Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Method: Broth Microdilution Method

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control (positive growth control) and a sterile control (negative growth control).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration at which no visible growth is observed.[20][21]

Generation and Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to the inhibitor, thereby providing strong evidence for its molecular target.

Method:

  • Plate a high-density culture of M. tuberculosis (e.g., 10^8 - 10^9 CFU) onto Middlebrook 7H11 agar plates containing the test compound at a concentration of 5-10 times the MIC.[6][7]

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

  • Perform whole-genome sequencing (WGS) on the isolated DNA.[22][23]

  • Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs) or insertions/deletions, with a focus on genes known to be involved in drug resistance and essential cellular processes, such as the qcrB gene.[16]

ATP Measurement Assay

Objective: To confirm that the inhibitor disrupts the respiratory chain, leading to a decrease in intracellular ATP levels.

Method: Luciferase-based ATP Assay (e.g., BacTiter-Glo™)

  • Culture M. tuberculosis to mid-log phase and expose the cells to the test compound at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 24 hours).

  • Lyse the bacterial cells to release intracellular ATP. This can be achieved through a combination of chemical and physical methods, such as treatment with a lysis reagent followed by bead beating.[24]

  • Add a luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.[25][26]

  • Compare the ATP levels in treated cells to untreated controls to determine the effect of the inhibitor on ATP synthesis.

Gene Dosage Studies

Objective: To confirm that overexpression of the target protein (QcrB) leads to increased resistance to the inhibitor.

Method:

  • Clone the qcrB gene from M. tuberculosis into an episomal expression vector (e.g., pMV261).

  • Transform the vector into wild-type M. tuberculosis.

  • Determine the MIC of the test compound for the strain overexpressing qcrB and compare it to the MIC for the wild-type strain containing an empty vector.

  • A significant increase in the MIC for the overexpressing strain provides strong evidence that QcrB is the direct target of the inhibitor.[6][7]

Conclusion

The validation of imidazo[1,2-a]pyridine QcrB inhibitors relies on a multi-faceted experimental approach. By combining whole-cell activity assays, resistance studies, and direct measurement of the inhibitor's effect on the target pathway, researchers can confidently establish the mechanism of action. The data and protocols presented in this guide offer a framework for the evaluation of new anti-tubercular candidates targeting the essential QcrB subunit, paving the way for the development of next-generation therapies to combat tuberculosis.

References

Cross-Resistance Profile of 2,7-dimethylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,7-dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The data presented is based on published experimental findings and is intended to inform further research and development of this promising class of antimicrobial compounds.

Comparative Efficacy Against Drug-Resistant Mycobacterium tuberculosis

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has demonstrated significant potency against various drug-resistant strains of Mtb. The in vitro activity of these compounds was evaluated against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, defined as the concentration required to inhibit 90% of bacterial growth (MIC₉₀), for a selection of these derivatives.

Compound IDReplicating H37Rv (μM)Non-replicating (LORA) (μM)MDR-TB Clinical Isolate (μM)XDR-TB Clinical Isolate (μM)
1 0.41.90.070.07
2 0.9>250.20.1
3 1.01.00.070.08
4 0.40.40.070.07
5 0.51.10.070.07
6 0.40.60.070.07
7 0.81.20.10.08
8 1.42.20.20.14
9 2.9>252.21.0
10 1.7>250.40.2

Data sourced from Moraski et al., 2011, ACS Medicinal Chemistry Letters.[1][2]

Understanding the Cross-Resistance Profile

The potent activity of these 2,7-dimethylimidazo[1,2-a]pyridine derivatives against MDR and XDR strains of Mtb suggests a mechanism of action that is distinct from conventional first- and second-line tuberculosis drugs. MDR-TB is defined by resistance to at least isoniazid and rifampicin, while XDR-TB exhibits further resistance to fluoroquinolones and at least one of the three second-line injectable drugs.

The primary target for many imidazo[1,2-a]pyridine analogues, including the clinical trial candidate Telacebec (Q203), has been identified as QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration.[3][4] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency. This novel mechanism of action explains their efficacy against strains that have developed resistance to drugs targeting other pathways, such as cell wall synthesis (isoniazid) or RNA synthesis (rifampicin).

Given this mechanism, any potential cross-resistance to 2,7-dimethylimidazo[1,2-a]pyridine derivatives would most likely arise in strains with mutations in the qcrB gene. Indeed, resistance to other QcrB inhibitors has been linked to specific mutations in this gene. Therefore, monitoring for such mutations is crucial in the continued development and potential clinical application of this compound class.

Some imidazo[1,2-a]pyridine derivatives have also been suggested to inhibit ATP synthase, another critical enzyme in the energy metabolism of Mtb.[3] This is the same target as the approved anti-TB drug bedaquiline. While this could offer a powerful therapeutic effect, it also raises the possibility of cross-resistance with bedaquiline if the binding sites overlap or if resistance mechanisms, such as efflux pumps, can extrude both classes of compounds. However, one study noted a lack of cross-resistance between an ATP synthase inhibitor and mutants with an altered efflux pump, suggesting distinct resistance pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antitubercular activity of the 2,7-dimethylimidazo[1,2-a]pyridine derivatives.

Microplate Alamar Blue Assay (MABA) for Replicating Mtb

This assay is used to determine the MIC of a compound against aerobically replicating Mtb.

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80. The culture is grown to mid-log phase, then diluted to a final optical density at 590 nm (OD₅₉₀) of 0.02.

  • Plate Setup: Compounds are serially diluted in a 96-well microplate. The prepared Mtb inoculum is added to each well. Control wells containing bacteria with no drug and wells with media only are included.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • Reading Results: Plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[5][6]

Low-Oxygen-Recovery Assay (LORA) for Non-Replicating Mtb

This assay assesses the activity of compounds against non-replicating, persistent Mtb under hypoxic conditions. A recombinant strain of Mtb expressing luciferase is typically used.

  • Preparation of Hypoxic Culture: The luciferase-expressing Mtb strain is adapted to low-oxygen conditions by culturing in a sealed container with limited headspace.

  • Compound Addition: The hypoxic bacterial culture is added to a 96-well plate containing serial dilutions of the test compounds.

  • Anaerobic Incubation: The plates are incubated under anaerobic conditions for a specified period (e.g., 10 days).

  • Aerobic Recovery: Following anaerobic incubation, the plates are transferred to an aerobic incubator for a "recovery" period (e.g., 28 hours) to allow for the expression of luciferase in viable bacteria.

  • Luminescence Reading: A substrate for the luciferase enzyme (e.g., n-decanal aldehyde) is added to each well, and the resulting luminescence is measured using a luminometer. The reduction in luminescence compared to the drug-free control indicates the compound's inhibitory activity.[5][7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-resistance profile of novel chemical entities against Mycobacterium tuberculosis.

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Compound 2,7-dimethylimidazo [1,2-a]pyridine derivatives MABA Microplate Alamar Blue Assay (MABA) (Replicating Strains) Compound->MABA LORA Low-Oxygen-Recovery Assay (LORA) (Non-replicating Strains) Compound->LORA Mtb_strains Mtb Strains: - H37Rv (replicating) - Hypoxic Mtb (non-replicating) - MDR Clinical Isolate - XDR Clinical Isolate Mtb_strains->MABA Mtb_strains->LORA MIC Determine MIC₉₀ Values MABA->MIC LORA->MIC Profile Generate Cross-Resistance Profile MIC->Profile MoA Correlate with Mechanism of Action (e.g., QcrB, ATP synthase) Profile->MoA

Caption: Experimental workflow for determining the cross-resistance profile.

Potential Mechanism of Action and Resistance

The diagram below illustrates the proposed mechanism of action for imidazo[1,2-a]pyridine derivatives targeting the electron transport chain in Mycobacterium tuberculosis.

G cluster_membrane Mtb Inner Membrane cluster_drug cluster_effect ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) ATP_Synthase ATP Synthase QcrB->ATP_Synthase Disrupts Proton Motive Force ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Inhibition of ATP Production Drug Imidazo[1,2-a]pyridine Derivative Drug->QcrB Inhibition Cell_death Bacterial Cell Death ATP_depletion->Cell_death

Caption: Inhibition of the Mtb electron transport chain.

References

Evaluating Off-Target Effects of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various diseases, including cancer, inflammation, and infectious agents. As many of these compounds are developed as kinase inhibitors, understanding their selectivity and potential off-target effects is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of several imidazo[1,2-a]pyridine derivatives, supported by experimental data from published studies.

Data Presentation: Comparative Kinase Selectivity

The following tables summarize the inhibitory activity of various imidazo[1,2-a]pyridine and related imidazopyridine derivatives against their intended targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles.

Table 1: Selectivity Profile of an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]

Target KinaseKd (nM)Off-Target Kinase% Control at 1 µM
FLT36.2FLT10.3
Aurora A7.5JAK21.3
FLT3 (D835Y)14RET1.8
FLT3-ITD38PDGFRB4
Aurora B48

Data from a KINOMEscan™ panel of 442 kinases. The S(10) selectivity score was 0.057.

Table 2: Selectivity of an Imidazo[1,2-a]pyridine-based c-Met Inhibitor (Compound 31) [2]

Target KinaseIC50 (nM)Off-Target KinaseIC50 (nM)
c-Met12.8AXL>1000
FLT3>1000
KDR (VEGFR2)>1000
RON>1000
TIE2>1000

Compound 31 was profiled against a panel of 16 different tyrosine kinases and showed over 78-fold selectivity for c-Met.

Table 3: PI3K Isoform Selectivity of an Imidazo[1,2-a]pyridine Derivative (Compound 12) [3]

Target IsoformIC50 (nM)
p110α2.8
p110β>1000
p110δ>1000
p110γ>1000

Experimental Protocols

The evaluation of off-target effects is a critical step in drug development. Below are detailed methodologies for key experiments cited in the assessment of imidazo[1,2-a]pyridine compounds.

In Vitro Kinase Profiling

This method is used to determine the potency and selectivity of a compound against a broad panel of purified kinases.

Objective: To identify on-target and off-target kinase interactions and quantify the inhibitory potency (e.g., IC50 or Kd).

Materials:

  • Purified recombinant kinases (e.g., KINOMEscan™ panel).

  • Specific peptide or protein substrates for each kinase.

  • Test imidazo[1,2-a]pyridine compound.

  • ATP (often radiolabeled, e.g., [γ-33P]ATP for radiometric assays, or unlabeled for mobility shift or luminescence-based assays).

  • Kinase reaction buffer.

  • Microplates (e.g., 384-well).

  • Detection reagents and instrument (e.g., scintillation counter, fluorescence plate reader).

Procedure (Example using a radiometric assay):

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound to the wells at various concentrations. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

Objective: To confirm that the compound binds to its intended target in intact cells and to identify potential off-target binders.

Materials:

  • Cultured cells expressing the target protein(s).

  • Test imidazo[1,2-a]pyridine compound.

  • Cell lysis buffer.

  • Equipment for heat treatment (e.g., PCR cycler, water bath).

  • Instrumentation for protein detection and quantification (e.g., Western blotting apparatus, mass spectrometer).

Procedure:

  • Treat cultured cells with the test compound or a vehicle control (DMSO) for a defined period.

  • Heat the cell suspensions or lysates to a range of temperatures (for melt curve generation) or a single, optimized temperature (for isothermal dose-response).

  • Cool the samples and lyse the cells to release soluble proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature or compound concentration using methods like Western blotting or mass spectrometry.

  • A shift in the melting curve or a change in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of off-target effects of imidazo[1,2-a]pyridine compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Kinase Panel Kinase Panel Kinase Panel->Biochemical Assay Hit Identification Hit Identification Biochemical Assay->Hit Identification Target Engagement Target Engagement Hit Identification->Target Engagement Lead Compounds Off-Target Validation Off-Target Validation Target Engagement->Off-Target Validation Phenotypic Screening Phenotypic Screening Phenotypic Screening->Off-Target Validation Animal Models Animal Models Off-Target Validation->Animal Models Candidate Drug Toxicity Assessment Toxicity Assessment Animal Models->Toxicity Assessment

Caption: Experimental workflow for evaluating off-target effects.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K Inhibits FLT3_pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->Dimerization Inhibits

References

Safety Operating Guide

Proper Disposal of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 81448-48-8), a heterocyclic building block utilized in pharmaceutical research. Adherence to these protocols is essential for mitigating risks and promoting environmental stewardship.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is critical to consult the compound's Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its associated waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Quantitative Hazard and Disposal Data

ParameterValueReference
GHS Classification Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3), Respiratory systemSafety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritationSafety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde

Experimental Protocol for Disposal

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guideline:

1. Waste Segregation and Collection:

  • Solid waste (e.g., residual powder, contaminated weigh boats, or filter paper) should be collected in a dedicated, properly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong bases, amines, and reducing agents.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage:

  • Waste containers should be kept tightly sealed when not in use.

  • Store the waste in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Ensure that the storage area is away from heat, sparks, and open flames.

4. Disposal Procedure:

  • Waste disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Keep Container Tightly Sealed collect_solid->seal_container collect_liquid->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Guide to Handling Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Researchers and drug development professionals should always treat substances of unknown toxicity with a high degree of caution. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Chemical Splash Goggles, Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[2] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. Always consult the glove manufacturer's resistance guide.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect against splashes and fire hazards.[3] Clothing worn underneath should be made of natural fibers like cotton.
Respiratory Protection Respirator (if necessary)Use a respirator if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[4] A proper fit test and medical evaluation are required for respirator use.[2]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Carefully Weigh or Measure Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve or React as per Protocol handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate Proceed to Cleanup clean_dispose_waste Dispose of Waste in Labeled Containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE in Correct Order clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

General Handling and Dispensing:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Dispensing Solid: If the compound is in solid form, handle it in a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weigh boat) to dispense the required amount.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the process is conducted within the fume hood.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), collect the waste in a sealed container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any of this chemical or its solutions down the drain.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.

By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe laboratory environment when working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.